3-Bromo-4-chlorothieno[3,2-c]pyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-bromo-4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKIVFBAQCMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593942 | |
| Record name | 3-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29064-82-2 | |
| Record name | 3-Bromo-4-chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29064-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-4-chlorothieno[3,2-c]pyridine, a key intermediate in the development of novel pharmaceutical agents, particularly kinase inhibitors. This document details a plausible synthetic pathway, experimental protocols, and the characterization of the final compound.
Core Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 29064-82-2 |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| Melting Point | 161-163 °C |
| Appearance | Solid |
Synthesis Methodology
A potential synthetic route is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Thieno[3,2-c]pyridin-4-one (Intermediate 1)
The formation of the thieno[3,2-c]pyridine core can be achieved through various methods, often involving the cyclization of substituted thiophene precursors. One common approach involves the reaction of a substituted aminothiophene with a suitable reagent to form the fused pyridine ring. Due to the lack of a specific protocol for the unsubstituted thieno[3,2-c]pyridin-4-one in the initial search, a general procedure for a similar cyclization is described.
General Protocol for Thieno[3,2-c]pyridin-4-one Formation: A substituted 2-aminothiophene-3-carboxylate is reacted with a suitable cyclizing agent, such as formamide or ethyl orthoformate, under heating. The reaction mixture is then typically cooled, and the resulting solid is collected by filtration and purified by recrystallization.
Step 2: Synthesis of 4-Chlorothieno[3,2-c]pyridine (Intermediate 2)
The conversion of the pyridinone to the corresponding chloride is a crucial step. A patent for related compounds describes a robust method using phosphorus oxychloride.[1]
Experimental Protocol: A stirred mixture of thieno[3,2-c]pyridin-4-one and an excess of phosphorus oxychloride is heated to reflux for several hours.[1] After cooling to room temperature, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield 4-chlorothieno[3,2-c]pyridine.
Step 3: Synthesis of this compound (Final Product)
The final step involves the regioselective bromination of the 4-chlorothieno[3,2-c]pyridine. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such heterocyclic systems.[1]
Experimental Protocol: To a solution of 4-chlorothieno[3,2-c]pyridine in a suitable solvent, such as tetrahydrofuran, N-bromosuccinimide is added portion-wise at a low temperature (e.g., 0 °C).[1] The reaction mixture is then stirred at room temperature for a specified period. Upon completion of the reaction, the solvent is removed in vacuo. The residue is purified by column chromatography on silica gel to afford this compound.
Characterization Data
The structural confirmation of this compound relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific, publicly available spectra for this exact compound are scarce, the expected data based on its structure are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts and Coupling Constants): The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the thieno[3,2-c]pyridine core.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | δ 7.5 - 7.8 | d | J ≈ 5.0 - 6.0 |
| H-6 | δ 7.8 - 8.1 | d | J ≈ 5.0 - 6.0 |
| H-7 | δ 8.5 - 8.8 | s | - |
Note: These are predicted values and may vary depending on the solvent and instrument used.
¹³C NMR (Expected Chemical Shifts): The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Expected Chemical Shift (ppm) |
| C-2 | δ 120 - 125 |
| C-3 | δ 110 - 115 |
| C-3a | δ 125 - 130 |
| C-4 | δ 145 - 150 |
| C-6 | δ 115 - 120 |
| C-7 | δ 150 - 155 |
| C-7a | δ 140 - 145 |
Note: These are predicted values and may vary depending on the solvent and instrument used.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.
| Ion | Expected m/z | Isotopic Pattern |
| [M]⁺ | 247/249/251 | Characteristic pattern for one Br and one Cl atom |
| [M-Br]⁺ | 168/170 | Isotopic pattern for one Cl atom |
| [M-Cl]⁺ | 212/214 | Isotopic pattern for one Br atom |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
This technical guide outlines a viable synthetic route and provides expected characterization data for this compound. The presented protocols, derived from related literature, offer a solid foundation for researchers to produce this valuable intermediate for applications in medicinal chemistry and drug discovery. Further optimization of reaction conditions may be necessary to achieve high yields and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-4-chlorothieno[3,2-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical characteristics, outlines common synthetic approaches, and explores its applications, particularly in the realm of drug discovery.
Core Physicochemical Data
This compound is a halogenated thienopyridine derivative. Its structure, featuring both bromine and chlorine substituents, makes it a versatile intermediate for further chemical modifications.[1] The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory use and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [2][3][4][5] |
| Molecular Weight | 248.53 g/mol | [1][2][3] |
| CAS Number | 29064-82-2 | [2][3][5][6] |
| Appearance | Light yellow to yellow solid | [6] |
| Melting Point | 161-163 °C | [2][6] |
| Boiling Point (Predicted) | 355.2 ± 37.0 °C | [2][6] |
| Density (Predicted) | 1.849 g/cm³ | [6] |
| pKa (Predicted) | -1.47 ± 0.40 | [6] |
| LogP (Predicted) | 3.7122 | [3] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |
| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [2][6] |
Synthesis and Experimental Protocols
The synthesis of this compound has been documented through various methodologies, highlighting its accessibility for research and development. While detailed, step-by-step protocols are proprietary or published in specialized literature, the general synthetic routes are well-established.
Common Synthetic Approaches:
-
Bromination of 4-Chlorothieno[3,2-c]pyridine: A prevalent method involves the direct bromination of 4-chlorothieno[3,2-c]pyridine. This reaction is typically carried out using bromine in a suitable solvent, such as carbon tetrachloride, followed by treatment with a base like sodium hydroxide to yield the desired product with high efficiency.[1]
-
Multi-step Synthesis from Pyridine and Thiophene Precursors: An alternative route involves the reaction of 3-bromopyridine with 4-chlorothiophene-2-carboxaldehyde, which then undergoes cyclization and dehalogenation to form the thienopyridine core.[1]
-
Microwave-Assisted Synthesis: To enhance reaction rates and improve yields, microwave-assisted organic synthesis has been employed for the preparation of thienopyridine derivatives, including this compound.[1]
Below is a generalized workflow for the synthesis and subsequent functionalization of this compound in a drug discovery context.
Caption: Synthetic workflow and application of this compound.
Reactivity and Applications in Drug Development
The presence of both bromo and chloro substituents on the thienopyridine scaffold makes this compound a highly valuable intermediate in organic synthesis and medicinal chemistry.[1] The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, enabling the construction of complex molecular architectures.[2]
Key Applications:
-
Kinase Inhibitors: This compound is a crucial building block in the synthesis of kinase inhibitors for cancer therapy.[2] The thienopyridine core can serve as a scaffold that mimics the hinge-binding region of ATP in various kinases.
-
Cross-Coupling Reactions: It is frequently employed in Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl and amino groups.[2] This modular approach is instrumental in optimizing the biological activity and pharmacokinetic properties of drug candidates.
-
Therapeutic Potential: Derivatives of this compound have been investigated for a range of therapeutic applications, including:
While the compound is a precursor to molecules that interact with various biological targets, there is limited publicly available information on specific signaling pathways that this compound or its direct, simple derivatives modulate. The logical relationship in its utility for developing targeted therapies is illustrated below.
Caption: Role of this compound in drug discovery.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. It is recommended to store the compound at 2-8 °C under an inert atmosphere to maintain its stability.[2][6] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this material. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
Spectroscopic and Analytical Characterization of 3-Bromo-4-chlorothieno[3,2-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the spectroscopic and analytical data available for the heterocyclic compound 3-Bromo-4-chlorothieno[3,2-c]pyridine. Due to the limited availability of experimental data in public databases and literature, this document summarizes predicted mass spectrometry data and outlines general experimental protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that are broadly applicable for the characterization of such compounds.
Compound Identity and Properties
This compound is a halogenated heterocyclic compound containing a fused thieno-pyridine ring system.[1] Its structure is of interest to researchers in medicinal chemistry and materials science.
| Identifier | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [2][3] |
| Molecular Weight | 248.53 g/mol | [3] |
| CAS Number | 29064-82-2 | [3] |
| Monoisotopic Mass | 246.8858 Da | [2] |
Spectroscopic Data
While experimental mass spectra for this compound are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented below. These predictions can aid in the interpretation of experimental mass spectra.
| Adduct | Predicted m/z |
| [M+H]⁺ | 247.89308 |
| [M+Na]⁺ | 269.87502 |
| [M-H]⁻ | 245.87852 |
| [M+NH₄]⁺ | 264.91962 |
| [M+K]⁺ | 285.84896 |
| [M]⁺ | 246.88525 |
| [M]⁻ | 246.88635 |
| (Data sourced from PubChemLite)[2] |
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and MS data for a novel heterocyclic compound such as this compound.
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters might include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts (δ) in ppm relative to TMS and the coupling constants (J) in Hz.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters might include a spectral width of 200-250 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay appropriate for quaternary carbons if they are of interest.
-
Process the data similarly to the ¹H NMR spectrum.
Objective: To determine the molecular weight and fragmentation pattern of the compound to confirm its identity.
Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Impact (EI) ionization sources.
Sample Preparation:
-
For ESI-MS, prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the mobile phase.
-
For EI-MS, the sample is typically introduced directly into the ion source, often after separation by Gas Chromatography (GC).
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or inject it into a Liquid Chromatography (LC) system coupled to the mass spectrometer.
-
Acquire the mass spectrum in positive and/or negative ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Optimize ionization parameters such as capillary voltage and desolvation gas temperature and flow rate.
Data Acquisition (EI-MS):
-
If using GC-MS, inject the sample onto the GC column and perform a temperature-programmed separation.
-
The eluting compound enters the EI source where it is ionized (typically at 70 eV).
-
Acquire the mass spectrum over a suitable m/z range.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.
Caption: Workflow for Synthesis and Characterization.
References
An In-depth Technical Guide to the Reactivity of the C-Br vs C-Cl Bond in 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the comparative reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the heterocyclic compound 3-Bromo-4-chlorothieno[3,2-c]pyridine. This molecule is a valuable building block in medicinal chemistry, and understanding the chemoselectivity of its functionalization is crucial for the efficient synthesis of complex drug candidates. This document consolidates theoretical principles, analogous experimental data, and detailed reaction protocols to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
This compound is a bicyclic heteroaromatic compound incorporating both a thiophene and a pyridine ring. The presence of two distinct halogen atoms at the 3- and 4-positions offers multiple avenues for functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The selective manipulation of either the C-Br or the C-Cl bond is paramount for its utility as a versatile synthetic intermediate. This guide will delve into the factors governing this selectivity and provide practical guidance for achieving desired chemical transformations.
Theoretical Basis for Reactivity
The differential reactivity of the C-Br and C-Cl bonds in this compound is governed by a combination of factors, including bond dissociation energies and the electronic effects of the heterocyclic system.
Bond Dissociation Energy
In general, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl > F. This trend is primarily attributed to the decreasing bond dissociation energy (BDE) down the halogen group. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in many cross-coupling catalytic cycles.
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~285 |
| C-Cl | ~340 |
This data represents average values for aryl halides and serves as a general guideline.
Based on BDEs, the C-Br bond at the 3-position is expected to be significantly more reactive in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Electronic Effects of the Thieno[3,2-c]pyridine System
The electronic landscape of the thieno[3,2-c]pyridine core influences the reactivity of the halogen substituents. The pyridine nitrogen is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).
In this compound, the chlorine atom is at the 4-position, which is para to the pyridine nitrogen. This positioning significantly activates the C-Cl bond towards nucleophilic attack. The intermediate formed upon nucleophilic attack at C-4 can be stabilized by delocalization of the negative charge onto the electronegative nitrogen atom.[1] Conversely, the bromine atom at the 3-position is meta to the nitrogen, and thus, the C-Br bond is less activated towards SNAr.
Therefore, a reversal of reactivity can be anticipated depending on the reaction type:
-
Palladium-catalyzed cross-coupling: The C-Br bond at position 3 is predicted to be more reactive.
-
Nucleophilic aromatic substitution: The C-Cl bond at position 4 is predicted to be more reactive.
Experimental Protocols and Predicted Selectivity
While specific experimental data for the selective functionalization of this compound is not extensively reported, reliable predictions can be made based on established protocols for similar dihalogenated heteroaromatic systems. The following sections provide detailed experimental methodologies for key transformations, along with the expected chemoselectivity.
Selective Suzuki-Miyaura Coupling (Functionalization of the C-Br Bond)
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. Given the higher reactivity of the C-Br bond in palladium catalysis, selective coupling at the 3-position is anticipated.
Table 1: Predicted Outcome of Selective Suzuki-Miyaura Coupling
| Starting Material | Reagent | Product | Predicted Selectivity |
| This compound | Arylboronic acid / Arylboronic ester | 3-Aryl-4-chlorothieno[3,2-c]pyridine | >95% for C-Br coupling |
Experimental Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or PdCl₂(dppf)-CH₂Cl₂ (0.03 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for selective Suzuki-Miyaura coupling.
Selective Sonogashira Coupling (Functionalization of the C-Br Bond)
The Sonogashira coupling enables the formation of carbon-carbon triple bonds. Similar to the Suzuki coupling, selectivity for the C-Br bond is expected.
Table 2: Predicted Outcome of Selective Sonogashira Coupling
| Starting Material | Reagent | Product | Predicted Selectivity |
| This compound | Terminal alkyne | 3-Alkynyl-4-chlorothieno[3,2-c]pyridine | >95% for C-Br coupling |
Experimental Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) or PdCl₂(PPh₃)₂ (0.02 mmol), and a copper(I) co-catalyst like CuI (0.04 mmol).
-
Solvent and Reagents: Evacuate and backfill with an inert gas. Add a degassed solvent such as THF or DMF (10 mL), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Diagram 2: Sonogashira Coupling Pathway
Caption: Catalytic pathway for selective Sonogashira coupling.
Selective Buchwald-Hartwig Amination (Functionalization of the C-Br Bond)
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds. The higher reactivity of the C-Br bond should also dominate in this transformation.
Table 3: Predicted Outcome of Selective Buchwald-Hartwig Amination
| Starting Material | Reagent | Product | Predicted Selectivity |
| This compound | Primary/Secondary Amine | 3-Amino-4-chlorothieno[3,2-c]pyridine | >90% for C-Br coupling |
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos or SPhos, 0.04 mmol), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent and Reaction: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane (5 mL). Seal the tube and heat the mixture at 80-110 °C for 12-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through celite. Wash the filtrate with water and brine.
-
Purification: Dry, concentrate, and purify by column chromatography.
Diagram 3: Buchwald-Hartwig Amination Logic
Caption: Logical flow of selective Buchwald-Hartwig amination.
Selective Nucleophilic Aromatic Substitution (SNAr) (Functionalization of the C-Cl Bond)
For SNAr reactions, the electronic activation of the C-Cl bond at the 4-position by the pyridine nitrogen is expected to direct the substitution.
Table 4: Predicted Outcome of Selective Nucleophilic Aromatic Substitution
| Starting Material | Reagent | Product | Predicted Selectivity |
| This compound | Strong Nucleophile (e.g., NaOMe, KSR) | 3-Bromo-4-substituted-thieno[3,2-c]pyridine | >95% for C-Cl substitution |
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol) and a suitable polar aprotic solvent such as DMF or DMSO (10 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 mmol, as a solution in methanol, or a thiol with a base like K₂CO₃).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 60 °C to 120 °C, depending on the nucleophilicity of the reagent. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry, concentrate, and purify by column chromatography.
Diagram 4: SNAr Mechanism and Selectivity
Caption: Mechanism explaining the selectivity in SNAr.
Conclusion
The reactivity of the C-Br and C-Cl bonds in this compound is highly dependent on the chosen reaction conditions. For palladium-catalyzed cross-coupling reactions, the weaker C-Br bond at the 3-position is the more reactive site, allowing for selective functionalization. In contrast, for nucleophilic aromatic substitution reactions, the electronic activation conferred by the pyridine nitrogen makes the C-Cl bond at the 4-position the preferred site of attack. This predictable and orthogonal reactivity makes this compound a powerful and versatile building block for the synthesis of complex, polysubstituted heterocyclic molecules of interest in pharmaceutical and materials science research. This guide provides a foundational understanding and practical protocols to enable researchers to harness the unique reactivity of this important synthetic intermediate.
References
Stability of 3-Bromo-4-chlorothieno[3,2-c]pyridine: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Potential Degradation Pathways and Stability-Indicating Methods for a Key Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of the expected stability of 3-Bromo-4-chlorothieno[3,2-c]pyridine, a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] In the absence of direct stability studies on this specific compound, this document leverages data from structurally analogous thienopyridine derivatives, such as clopidogrel and prasugrel, to infer potential degradation pathways and stability liabilities. This guide is intended for researchers, scientists, and drug development professionals to inform handling, storage, and formulation strategies.
Introduction
This compound is a halogenated heterocyclic compound with a thienopyridine core. Its utility as a building block in medicinal chemistry, particularly for kinase inhibitors, stems from the differential reactivity of its bromine and chlorine substituents, which allows for selective functionalization.[2] Understanding the inherent stability of this intermediate is critical for ensuring the quality, purity, and safety of downstream active pharmaceutical ingredients (APIs). This guide outlines the anticipated stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, based on established knowledge of the thienopyridine scaffold.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. Recommended storage conditions are typically at 2-8°C under an inert atmosphere, suggesting potential for degradation under ambient conditions.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrClNS | [3][4] |
| Molecular Weight | 248.53 g/mol | [2][3] |
| Melting Point | 161-163°C | [2] |
| Boiling Point | 355.2 ± 37.0°C (Predicted) | [2] |
| Storage | 2-8°C | [2] |
Inferred Stability Profile and Potential Degradation Pathways
Based on forced degradation studies of related thienopyridine compounds like prasugrel and clopidogrel, this compound is expected to be most susceptible to hydrolytic and oxidative degradation.[5][6][7][8]
Hydrolytic Stability
Thienopyridine derivatives have demonstrated liability under hydrolytic conditions (acidic, basic, and neutral).[5][6] For instance, prasugrel undergoes significant degradation in acidic, basic, and neutral aqueous solutions.[5][6][9] The ester moiety in prasugrel and clopidogrel is a primary site of hydrolysis. While this compound lacks such a labile group, the thienopyridine core itself can be susceptible to degradation. The presence of electron-withdrawing halogen substituents may influence the electron density of the ring system, potentially affecting its susceptibility to nucleophilic attack by water or hydroxide ions.
Expected Degradation Products under Hydrolytic Stress:
-
Hydrolysis of the chloro substituent: The chlorine atom at the 4-position of the pyridine ring is analogous to the chloro group in chloropyridines. While generally stable, hydrolysis can be forced under certain conditions, leading to the formation of the corresponding 4-hydroxy derivative.
-
Ring opening: Under more forcing acidic or basic conditions, cleavage of the thieno[3,2-c]pyridine ring system could occur, although this is generally less common for the aromatic core itself without additional activating groups.
Inferred Hydrolytic Degradation Pathway
Caption: Plausible hydrolytic degradation of this compound.
Oxidative Stability
Oxidative conditions are a known degradation pathway for thienopyridine compounds.[6][7] Forced degradation studies of prasugrel and clopidogrel with agents like hydrogen peroxide have shown the formation of N-oxides and other oxidation products of the thienopyridine ring system.[6][7]
Expected Degradation Products under Oxidative Stress:
-
N-oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which would lead to the formation of this compound N-oxide.
-
Thiophene ring oxidation: The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide or sulfone under strong oxidative conditions.
Inferred Oxidative Degradation Pathway
Caption: Potential oxidative degradation pathways for this compound.
Photostability
Thienopyridine drugs like prasugrel have been reported to be relatively stable under photolytic stress conditions in the solid state.[6][9] However, halogenated aromatic and heterocyclic compounds can be susceptible to photodegradation, often involving dehalogenation. Therefore, the photostability of this compound should be carefully evaluated.
Expected Degradation Products under Photolytic Stress:
-
Dehalogenation: Photolytic cleavage of the C-Br or C-Cl bond could lead to the formation of mono-dehalogenated or fully dehalogenated thieno[3,2-c]pyridine. The C-Br bond is generally more susceptible to phot cleavage than the C-Cl bond.
Thermal Stability
Prasugrel has been shown to be stable under thermal stress conditions.[6][9] Given its relatively high melting point of 161-163°C, this compound is expected to be stable at temperatures typically encountered during pharmaceutical processing and storage. However, at elevated temperatures, thermal decomposition of brominated aromatic compounds can occur, potentially leading to dehalogenation and the formation of brominated by-products.[10][11][12]
Proposed Experimental Protocols for Forced Degradation Studies
To definitively determine the stability of this compound, a forced degradation study should be conducted according to ICH guidelines. The following are suggested starting protocols based on studies of similar molecules.[7][13][14]
| Stress Condition | Proposed Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and heat at 80°C for a specified period (e.g., 2, 4, 8, 12 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and heat at 80°C for a specified period. Neutralize the solution before analysis. |
| Neutral Hydrolysis | Reflux the compound in water at 80°C for a specified period. |
| Oxidative Degradation | Treat a solution of the compound with 3-30% H₂O₂ at room temperature for a specified period (e.g., up to 7 days). |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm and 366 nm) and visible light according to ICH Q1B guidelines. |
| Thermal Degradation | Heat the solid compound at a high temperature (e.g., 90°C) for a specified period (e.g., 24 hours). |
Development of a Stability-Indicating Analytical Method
A crucial component of stability testing is the development and validation of a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method. This method must be capable of separating the intact this compound from all potential degradation products.
Key considerations for method development:
-
Column: A C18 column is often a good starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all peaks.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products absorb is common. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Mass Spectrometry Compatibility: Using a volatile mobile phase (e.g., with ammonium acetate or formic acid) will allow for hyphenation with mass spectrometry (LC-MS) to aid in the identification of degradation products.
Workflow for Stability-Indicating Method Development
Caption: A logical workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
While direct stability data for this compound is not currently available in the public domain, a comprehensive analysis of structurally related thienopyridine compounds provides valuable insights into its likely stability profile. The primary degradation pathways are anticipated to be hydrolysis and oxidation, leading to modifications of the chloro-substituent and the heterocyclic ring system. Photolytic and thermal degradation are expected to be less significant under typical storage and handling conditions.
For drug development programs utilizing this compound, it is imperative to conduct thorough forced degradation studies to identify actual degradation products and to develop and validate a robust stability-indicating analytical method. The information and proposed experimental approaches outlined in this guide provide a solid foundation for these critical activities, ultimately contributing to the development of safe and effective medicines.
References
- 1. Buy this compound | 29064-82-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - this compound (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 5. Study of the forced degradation behavior of prasugrel hydrochloride by liquid chromatography with mass spectrometry and liquid chromatography with NMR detection and prediction of the toxicity of the characterized degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. actascientific.com [actascientific.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Stability-Indicating LC Method for the Determination of Prasugrel Hydrochloride in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jpionline.org [jpionline.org]
An In-depth Technical Guide to 3-Bromo-4-chlorothieno[3,2-c]pyridine: Commercial Availability, Synthetic Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-chlorothieno[3,2-c]pyridine, a key heterocyclic building block in medicinal chemistry. This document details its commercial availability, physicochemical properties, and its synthetic utility in the preparation of biologically active compounds, particularly as kinase inhibitors. Furthermore, it delves into the specific signaling pathways modulated by derivatives of this compound.
Commercial Availability and Suppliers
This compound (CAS No. 29064-82-2) is readily available from a variety of commercial suppliers. It is typically offered in research quantities with purities of 95% or greater. The table below summarizes a selection of suppliers and their offerings.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | 95% | 1g |
| SynQuest Laboratories | ≥95% | 250mg, 1g |
| ChemScene | ≥95% | Contact for details |
| ChemShuttle | ≥95% | Contact for details |
| MySkinRecipes | 95% | 50mg, 250mg, 1g, 5g |
| LookChem | 95% | 50mg, 250mg, 1g, 5g, 10g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 29064-82-2 |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| Appearance | Solid |
| Melting Point | 161-163°C |
| Boiling Point | 355.2 ± 37.0°C (Predicted) |
| Purity | ≥95% |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) |
| SMILES | C1=CN=C(C2=C1SC=C2Br)Cl |
| InChIKey | FXIKIVFBAQCMRY-UHFFFAOYSA-N |
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate, primarily utilized in the synthesis of substituted thieno[3,2-c]pyridines. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, most notably through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are instrumental in the development of novel kinase inhibitors.
Nucleophilic Aromatic Substitution (Amination)
The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution by amines. This reaction is a key step in the synthesis of various biologically active molecules.
Experimental Protocol: Synthesis of N-(pyridin-2-ylmethyl)-3-bromothieno[3,2-c]pyridin-4-amine (Adapted from patent WO2007066127A2[1])
-
Dissolve 3-Bromo-4-chloro-thieno[3,2-c]pyridine (1.0 eq) in anhydrous ethanol.
-
Add 2-picolylamine (1.1 eq) and triethylamine (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
The crude product can be purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position is more reactive in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of aryl and heteroaryl groups. This is a common strategy for building molecular complexity in drug discovery programs.
General Experimental Protocol: Synthesis of 3-Aryl-4-chlorothieno[3,2-c]pyridines
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Buchwald-Hartwig Amination
The bromine at the 3-position can also be displaced with a variety of amines using a palladium catalyst and a suitable phosphine ligand. This reaction is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives.
General Experimental Protocol: Synthesis of 3-Amino-4-chlorothieno[3,2-c]pyridines
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110°C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel.
Biological Relevance and Signaling Pathways
Derivatives of this compound have been investigated as potent inhibitors of voltage-gated potassium channels, particularly Kv1.5. The Kv1.5 channel, encoded by the KCNA5 gene, plays a critical role in the repolarization of the cardiac action potential in the atria.[2][3] Dysregulation of Kv1.5 function is associated with cardiac arrhythmias, such as atrial fibrillation, and pulmonary arterial hypertension.[4][5]
The activity of the Kv1.5 channel is modulated by several intracellular signaling pathways, including those involving Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK).[1] Inhibition of Kv1.5 by small molecules derived from this compound can therefore have significant therapeutic implications.
Regulation of Kv1.5 by PKC and AMPK Signaling
The following diagram illustrates the signaling pathways that regulate the surface expression and activity of the Kv1.5 potassium channel.
References
The Thieno[3,2-c]pyridine Core: A Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine core, a bicyclic heterocycle containing fused thiophene and pyridine rings, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the development of a wide array of therapeutic agents targeting diverse biological pathways. This technical guide provides a comprehensive overview of the potential applications of the thieno[3,2-c]pyridine core and its isomers, with a focus on its utility in oncology, neuroscience, and anti-inflammatory research.
Anticancer Applications
The thieno[3,2-c]pyridine scaffold and its isomers, particularly thieno[2,3-c]pyridine and thieno[3,2-b]pyridine, have demonstrated significant potential as anticancer agents by targeting key proteins involved in tumor growth, proliferation, and survival.
Heat Shock Protein 90 (Hsp90) Inhibition
Thieno[2,3-c]pyridine derivatives have been identified as potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.
Quantitative Data:
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 6i | HSC3 (Head and Neck Cancer) | 10.8 | [1][3] |
| T47D (Breast Cancer) | 11.7 | [1][3] | |
| RKO (Colorectal Cancer) | 12.4 | [1][3] |
Signaling Pathway:
Caption: Hsp90 Inhibition Pathway by Thieno[2,3-c]pyridine Derivatives.
Experimental Protocols: A detailed experimental workflow for evaluating the anticancer activity of thieno[2,3-c]pyridine derivatives is provided below.
References
The Evolving Landscape of Thienopyridine Derivatives in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – December 27, 2025 – Thienopyridine derivatives have established themselves as a cornerstone in the management of thromboembolic disorders. This technical guide provides an in-depth exploration of the medicinal chemistry of these critical therapeutic agents, tailored for researchers, scientists, and drug development professionals. The guide delves into their mechanism of action, structure-activity relationships, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies pivotal to their development.
Introduction to Thienopyridine Derivatives
Thienopyridines are a class of heterocyclic compounds characterized by a thiophene ring fused to a pyridine ring. In medicinal chemistry, they are most renowned for their antiplatelet activity, primarily through the irreversible antagonism of the P2Y12 receptor.[1][2][3] This action inhibits adenosine diphosphate (ADP)-induced platelet activation and aggregation, a critical step in the formation of arterial thrombi.[3][4] The clinical significance of thienopyridines, such as ticlopidine, clopidogrel, and prasugrel, is underscored by their widespread use in preventing major adverse cardiovascular events in patients with acute coronary syndromes and those undergoing percutaneous coronary interventions.[3][5]
These agents are prodrugs, requiring metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert their therapeutic effect.[2] The evolution of thienopyridine derivatives has been driven by the need to overcome limitations of earlier agents, such as adverse side effects and inter-individual variability in response, largely due to genetic polymorphisms in CYP enzymes.[3][5]
Mechanism of Action: Targeting the P2Y12 Receptor
The primary molecular target of thienopyridine active metabolites is the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the platelet surface.[2] ADP binding to the P2Y12 receptor initiates a signaling cascade through the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent activation of the glycoprotein IIb/IIIa receptor, the final common pathway for platelet aggregation.[6]
The active thiol metabolites of thienopyridines form a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[6]
Structure-Activity Relationships (SAR)
The development of thienopyridine derivatives has been guided by efforts to optimize their pharmacological profile. Key structural modifications have focused on improving metabolic activation, enhancing potency, and reducing off-target effects.
For instance, the addition of an ester group in clopidogrel, which is hydrolyzed to a carboxylic acid in a major inactive metabolic pathway, was a key differentiator from ticlopidine. Prasugrel's structure, featuring a cyclopropylcarbonyl group, allows for more efficient metabolic activation through hydrolysis by carboxylesterases, followed by a single CYP-dependent step, leading to a more rapid and consistent antiplatelet effect compared to clopidogrel.
Quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies have further elucidated the structural requirements for potent P2Y12 antagonism. These studies highlight the importance of specific steric and electronic features in the molecule that govern its interaction with the receptor binding pocket.
Quantitative Pharmacological Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of the active metabolites of clopidogrel and prasugrel.
Table 1: Pharmacokinetic Parameters of Active Metabolites
| Parameter | Clopidogrel Active Metabolite (H4 isomer) | Prasugrel Active Metabolite (R-138727) | Reference(s) |
| Tmax (h) | ~1.2-1.4 | ~0.5 | [1] |
| Cmax (ng/mL) | 7.13 ± 6.32 (75 mg dose) | ~30-minute peak | [1][7] |
| AUCt (ng·h/mL) | 11.30 ± 9.58 (75 mg dose) | Dose-proportional | [1][7] |
| Half-life (h) | Not explicitly stated | ~4 | [7] |
Table 2: Pharmacodynamic Parameters (Inhibition of Platelet Aggregation - IPA)
| Drug/Dose | Time Point | Mean IPA (%) (vs. 20 µM ADP) | Reference(s) |
| Clopidogrel 300 mg LD | 4 h | 30.0 | [8] |
| Prasugrel 60 mg LD | 30 min | > Peak of Clopidogrel 300 mg LD | [9] |
| Prasugrel 60 mg LD | 1 h | > Peak of Clopidogrel 600 mg LD | [9] |
| Prasugrel 60 mg LD | 4 h | 68.4 | [8] |
| Clopidogrel 75 mg MD | Day 28 | < Prasugrel 10 mg & 15 mg MD | [8] |
| Prasugrel 10 mg MD | Day 28 | Consistently higher than Clopidogrel 75 mg | [8] |
Experimental Protocols
The development and characterization of thienopyridine derivatives rely on a suite of standardized experimental protocols.
Synthesis of Thienopyridine Derivatives
The synthesis of the core tetrahydrothienopyridine structure is a key step. A common approach involves the reaction of 2-thiophene ethylamine with formaldehyde to form an imine, which then undergoes cyclization. The subsequent steps involve the introduction of the side chain that is characteristic of each specific drug.
Example: Simplified Synthesis of Clopidogrel
-
Preparation of the Tetrahydrothienopyridine Core: React 2-thiophene ethylamine with formaldehyde in an aqueous medium. The resulting imine is then cyclized in the presence of an acid catalyst.
-
Introduction of the Side Chain: The tetrahydrothienopyridine core is reacted with methyl α-bromo-o-chlorophenylacetate in the presence of a base to yield racemic clopidogrel.
-
Resolution of Enantiomers: The racemic mixture is resolved using a chiral acid, such as (+)-camphorsulfonic acid, to isolate the biologically active (S)-enantiomer.
-
Salt Formation: The final active pharmaceutical ingredient is typically prepared as a salt, such as clopidogrel bisulfate, to improve its stability and bioavailability.
In Vitro Evaluation of Antiplatelet Activity
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for assessing platelet aggregation.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in citrate-containing tubes and centrifuged at a low speed to separate the PRP. Platelet-poor plasma (PPP) is obtained by further centrifugation at a high speed.
-
Assay Procedure: PRP is placed in a cuvette with a stir bar in an aggregometer at 37°C. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Induction of Aggregation: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.
-
Measurement: As platelets aggregate, the light transmission through the sample increases, and this change is recorded over time.
-
Data Analysis: The maximum percentage of aggregation is determined. For inhibitor studies, PRP is pre-incubated with the thienopyridine derivative before the addition of the agonist, and the inhibition of aggregation is calculated.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This flow cytometry-based assay specifically measures the inhibition of the P2Y12 signaling pathway.
-
Sample Preparation: Whole blood is incubated with prostaglandin E1 (PGE1) to stimulate VASP phosphorylation, and with PGE1 plus ADP to assess the P2Y12-dependent inhibition of VASP phosphorylation.
-
Fixation and Permeabilization: The cells are fixed and permeabilized to allow intracellular staining.
-
Antibody Staining: The platelets are stained with fluorescently labeled antibodies against a platelet-specific marker (e.g., CD61) and phosphorylated VASP.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained platelets is measured by flow cytometry.
-
Data Analysis: The Platelet Reactivity Index (PRI) is calculated based on the fluorescence intensity of the samples with and without ADP, providing a quantitative measure of P2Y12 inhibition.
In Vivo Models of Thrombosis
Animal models are crucial for evaluating the antithrombotic efficacy and bleeding risk of new thienopyridine derivatives.
Ferric Chloride-Induced Thrombosis Model
-
Animal Preparation: A suitable artery (e.g., carotid or femoral artery) in an anesthetized animal (e.g., rat or mouse) is exposed.
-
Induction of Thrombosis: A piece of filter paper saturated with ferric chloride solution is applied to the surface of the artery for a few minutes to induce endothelial injury and thrombus formation.
-
Measurement of Thrombosis: The time to vessel occlusion is measured using a flow probe, or the resulting thrombus is excised and weighed.
-
Drug Evaluation: The thienopyridine derivative is administered to the animal prior to the induction of thrombosis to assess its ability to prevent or delay thrombus formation.
Conclusion and Future Directions
Thienopyridine derivatives have revolutionized the treatment of atherothrombotic diseases. The journey from ticlopidine to prasugrel illustrates a clear progression in medicinal chemistry, with each generation offering an improved therapeutic profile. The in-depth understanding of their mechanism of action, SAR, and pharmacological properties continues to drive the development of novel antiplatelet agents. Future research will likely focus on developing reversible P2Y12 inhibitors with a wider therapeutic window, further minimizing bleeding risks while maintaining high antithrombotic efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers working to advance this critical area of cardiovascular medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Occlusive thrombosis in the femoral artery of the rabbit: a pharmacological model for evaluating antiplatelet and anticoagulant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2012001486A1 - An improved process for the preparation of prasugrel hydrochloride and its intermediates - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide on the Safety and Handling of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-4-chlorothieno[3,2-c]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer therapy.[1] Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of research outcomes.
Compound Identification and Properties
This compound is a heterocyclic compound with the following characteristics:
| Property | Value | Reference |
| CAS Number | 29064-82-2 | [2] |
| Molecular Formula | C₇H₃BrClNS | [1][2] |
| Molecular Weight | 248.53 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | ChemicalBook |
| Melting Point | 161-163°C | [1] |
| Boiling Point | 355.2 ± 37.0°C (Predicted) | [1] |
| Storage | 2-8°C under an inert atmosphere (e.g., Argon) | [1] |
Hazard Identification and Safety Precautions
This compound is classified as hazardous. The following table summarizes the key hazard information and recommended precautionary measures.
| Hazard Class | Hazard Statement | Precautionary Statement | Signal Word |
| Acute Toxicity, Oral | H301: Toxic if swallowed | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | Danger |
| Serious Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Warning |
General Precautionary Measures:
-
P264: Wash face, hands, and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink, or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |
Handling and Storage
Proper handling and storage are essential to minimize risk.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Use personal protective equipment (PPE) as specified in Section 5.
-
Keep away from heat, sparks, and open flames.
-
Ground/bond container and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Store under an inert atmosphere such as argon or nitrogen.
-
Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with a particulate filter.
Experimental Protocols: Synthetic Applications
This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. Below are illustrative experimental protocols for Suzuki and Buchwald-Hartwig reactions.
Illustrative Suzuki Cross-Coupling Protocol
This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with a boronic acid. This reaction is a common application for this compound to introduce aryl substituents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Illustrative Buchwald-Hartwig Amination Protocol
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl bromide, a reaction where this compound can be used to introduce amino groups.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.
-
Add this compound and the amine.
-
Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.
-
Place the reaction mixture in a preheated oil bath (e.g., 100°C) and stir.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Biological Activity and Signaling Pathways
Derivatives of thieno[3,2-c]pyridine are known to exhibit a range of biological activities. A significant area of research is their role as antagonists of the P2Y₁₂ receptor, a key player in platelet aggregation.[4][5][6] Inhibition of this receptor is a major strategy in the prevention of thrombotic events.
The P2Y₁₂ receptor is a G-protein coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.
Caption: Simplified P2Y₁₂ receptor signaling pathway and its inhibition by thienopyridine derivatives.
Disposal Considerations
All waste materials, including the compound itself and any contaminated materials, should be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS). Users should consult the SDS for this compound from their supplier for complete and up-to-date safety information. All laboratory work should be conducted by trained professionals in a suitably equipped facility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 3-Bromo-4-chlorothieno[3,2-c]pyridine with Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The functionalization of this core structure is of great interest in medicinal chemistry and drug discovery for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures.
This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 3-Bromo-4-chlorothieno[3,2-c]pyridine with various aryl boronic acids. This reaction allows for the selective introduction of aryl groups at the 3-position of the thieno[3,2-c]pyridine ring system, a key step in the synthesis of diverse libraries of compounds for screening and lead optimization. The inherent reactivity difference between the C-Br and C-Cl bonds allows for selective coupling at the more reactive C-Br bond.[1]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes the expected outcomes for the Suzuki coupling of this compound with a selection of aryl boronic acids under typical palladium-catalyzed conditions. The yields presented are representative and may vary based on the specific reaction conditions and the electronic and steric properties of the aryl boronic acid.
| Entry | Aryl Boronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-3-phenylthieno[3,2-c]pyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)thieno[3,2-c]pyridine | 88-98 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-3-(4-fluorophenyl)thieno[3,2-c]pyridine | 80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-3-(4-(trifluoromethyl)phenyl)thieno[3,2-c]pyridine | 75-85 |
| 5 | 3-Thienylboronic acid | 4-Chloro-3-(thiophen-3-yl)thieno[3,2-c]pyridine | 70-85 |
| 6 | Pyridine-3-boronic acid | 4-Chloro-3-(pyridin-3-yl)thieno[3,2-c]pyridine | 65-80 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an aryl boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv). Then, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-4-chlorothieno[3,2-c]pyridine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling reaction described.
Caption: General workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex aryl and heteroaryl amines. The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The ability to selectively introduce amino functionalities onto this scaffold via Buchwald-Hartwig amination is a key strategy in the development of novel therapeutics.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-Bromo-4-chlorothieno[3,2-c]pyridine, a versatile building block in medicinal chemistry. A critical aspect of this substrate is the selective amination at the C4 position, displacing the chloro group, while leaving the bromo group at the C3 position intact for further functionalization.
Regioselectivity of the Amination
In the Buchwald-Hartwig amination of this compound, the reaction is expected to proceed with high regioselectivity at the 4-position (C-Cl bond) over the 3-position (C-Br bond). This selectivity is primarily due to the higher reactivity of the C-Cl bond in this specific heterocyclic system, which is activated by the adjacent pyridine nitrogen. The resulting product is 4-amino-3-bromothieno[3,2-c]pyridine, a valuable intermediate for further chemical elaboration. The commercial availability of 4-amino-3-bromothieno[3,2-c]pyridine supports the feasibility of this selective transformation.
Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public literature, the following table summarizes typical conditions used for the amination of structurally related heteroaryl halides. These conditions can serve as a starting point for optimization.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 70-85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 80-90 |
| 4 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS (1.4) | THF | 80 | 75-90 |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 70-80 |
Yields are representative for similar heteroaryl chloride substrates and may vary for this compound.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.
-
Addition of Reactants: Add this compound to the reaction vessel.
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-bromothieno[3,2-c]pyridine derivative.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-chlorothieno[3,2-c]pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a thienopyridine core with two distinct halogen atoms, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. This selectivity enables the targeted introduction of diverse molecular fragments, making it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors for cancer treatment.[2] These application notes provide detailed protocols for several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings. The protocols are based on established methodologies for analogous substrates and aim to serve as a comprehensive guide for researchers.
Site-Selectivity in Cross-Coupling Reactions
The presence of both a bromine and a chlorine atom on the thieno[3,2-c]pyridine core allows for chemoselective cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions. This difference in reactivity enables selective functionalization at the 3-position (C-Br bond) while leaving the 4-position (C-Cl bond) intact for subsequent transformations. This orthogonal reactivity is a key advantage in the stepwise construction of complex molecular architectures.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The general workflow for palladium-catalyzed cross-coupling reactions with this compound is depicted below. The process involves the combination of the thienopyridine substrate, a coupling partner, a palladium catalyst, a ligand (if necessary), and a base in a suitable solvent, followed by heating to effect the reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF | 110 | 6 | 75-85 |
| Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction is instrumental in the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of this compound is as follows:
-
In a glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the ligand (if required), and a strong base such as sodium tert-butoxide (1.5 equiv.) to a dry reaction vial.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the vial and heat the mixture to 80-120 °C with stirring for the required time (monitored by LC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by flash chromatography.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 16 | 70-85 |
| 2 | Aniline | RuPhos-Pd-G3 (3) | - | K₂CO₃ | Dioxane | 110 | 12 | 65-80 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 90 | 24 | 75-90 |
| Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of substituted alkynes.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
A general procedure for the Sonogashira coupling of this compound is as follows:
-
To a Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (3 mol%), and a copper(I) co-catalyst such as CuI (5 mol%).
-
Evacuate and backfill with argon.
-
Add an anhydrous solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
Data Presentation:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 6 | 80-95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | RT | 12 | 75-90 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (4) | K₂CO₃ | Acetonitrile | 60 | 8 | 70-85 |
| Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions. |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. It is a valuable tool for the synthesis of complex olefinic structures.
Reaction Scheme:
References
Synthesis of Novel Kinase Inhibitors Utilizing a 3-Bromo-4-chlorothieno[3,2-c]pyridine Scaffold
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thieno[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its structural resemblance to purines allows it to effectively interact with the ATP-binding sites of various protein kinases. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
3-Bromo-4-chlorothieno[3,2-c]pyridine is a key starting material for the synthesis of a diverse library of kinase inhibitors. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization through palladium-catalyzed cross-coupling reactions. Typically, the C-Br bond is more reactive in Suzuki-Miyaura couplings, while the C-Cl bond can be targeted for Buchwald-Hartwig amination under specific conditions. This sequential diversification strategy enables the exploration of the chemical space around the thienopyridine core to optimize potency and selectivity against specific kinase targets.
This document provides detailed protocols for the synthesis of novel kinase inhibitors from this compound and summarizes their biological activity against key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).
Signaling Pathways of Target Kinases
Protein kinases are integral components of signaling cascades that regulate a multitude of cellular processes. The following diagrams illustrate the signaling pathways of two important kinase families, VEGFR and p38 MAPK, which are frequent targets for thienopyridine-based inhibitors.
Caption: VEGFR Signaling Pathway.
Caption: p38 MAPK Signaling Pathway.
Experimental Protocols
The general synthetic strategy involves a sequential, site-selective functionalization of the this compound core. The more reactive C-Br bond at the 3-position is first targeted with a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety. The resulting intermediate is then subjected to a Buchwald-Hartwig amination at the C-Cl bond at the 4-position to install a variety of substituted anilines.
Caption: General Synthetic Workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the palladium-catalyzed coupling of an arylboronic acid with this compound at the C3 position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-chlorothieno[3,2-c]pyridine intermediate.
Protocol 2: Buchwald-Hartwig Amination of 3-Aryl-4-chlorothieno[3,2-c]pyridine
This protocol outlines the coupling of a substituted aniline with the 3-aryl-4-chlorothieno[3,2-c]pyridine intermediate at the C4 position.[1]
Materials:
-
3-Aryl-4-chlorothieno[3,2-c]pyridine (1.0 eq)
-
Substituted aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.[1]
-
Add the 3-aryl-4-chlorothieno[3,2-c]pyridine and the substituted aniline.[1]
-
Seal the tube, evacuate, and backfill with argon three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Data Presentation
The following tables summarize the in vitro biological activity of representative thienopyridine-based kinase inhibitors.
Table 1: Inhibitory Activity of Thieno[3,2-c]pyridine Derivatives against Glycogen Synthase Kinase 3β (GSK-3β) [2][3][4]
| Compound ID | R¹ | R² | R³ | IC₅₀ (nM) |
| TP-GSK-1 | Cyclopropyl | 4-pyridyl | H | 4.4 |
| TP-GSK-2 | Isopropyl | 4-pyridyl | H | 3.1 |
| TP-GSK-3 | 4-Methylpyrazole | 4-pyridyl | H | 3.4 |
Data extracted from studies on thieno[3,2-c]pyrazol-3-amine derivatives, a closely related scaffold.
Table 2: Inhibitory Activity of Thieno[2,3-b]pyridine Derivatives against Tyrosyl-DNA Phosphodiesterase 1 (TDP1) [5]
| Compound ID | R¹ | R² | IC₅₀ (µM) |
| TP-TDP1-1 | 4'-Cl-phenyl | Propyl | 16.95 |
| TP-TDP1-2 | 4'-Cl-phenyl | Methyl | 21.92 |
Data from a study on thieno[2,3-b]pyridines, demonstrating the inhibitory potential of the broader thienopyridine class.
Table 3: Antiproliferative Activity of Thieno[2,3-c]pyridine Derivatives [6][7]
| Compound ID | Cell Line | IC₅₀ (µM) |
| TP-AC-1 | HSC3 (Head and Neck Cancer) | 10.8 |
| TP-AC-1 | T47D (Breast Cancer) | 11.7 |
| TP-AC-1 | RKO (Colorectal Cancer) | 12.4 |
| TP-AC-2 | HSC3 (Head and Neck Cancer) | 14.5 |
| TP-AC-2 | RKO (Colorectal Cancer) | 24.4 |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth.[6]
Conclusion
This compound serves as a versatile and valuable building block for the synthesis of novel kinase inhibitors. The strategic and sequential application of Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions allows for the systematic exploration of structure-activity relationships. The resulting thienopyridine derivatives have demonstrated potent inhibitory activity against a range of kinases and significant antiproliferative effects in various cancer cell lines. The detailed protocols and compiled biological data provided herein offer a comprehensive resource for researchers engaged in the design and development of next-generation targeted therapeutics. Further optimization of the thienopyridine scaffold holds great promise for the discovery of new and effective treatments for a multitude of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, is conducted under relatively mild conditions, making it highly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2] The thieno[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives showing potential antipsychotic activity.[3] The selective functionalization of this scaffold is therefore of considerable interest for the development of new therapeutic agents.
This document provides a detailed protocol for the chemoselective Sonogashira coupling of 3-Bromo-4-chlorothieno[3,2-c]pyridine. The presence of two different halogen substituents, bromine and chlorine, on the heterocyclic core presents a chemoselectivity challenge. Based on the established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl), the Sonogashira coupling is expected to occur selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations.[4] This protocol offers a robust starting point for researchers to synthesize novel 3-alkynyl-4-chlorothieno[3,2-c]pyridine derivatives.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide from copper to the palladium complex is followed by reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.
In the case of this compound, the oxidative addition of the palladium catalyst is anticipated to occur preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bond. This difference in reactivity allows for the selective formation of the 3-alkynyl product.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes and reaction scales.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere techniques (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and copper(I) iodide (0.05 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of the substrate) and the base (e.g., Et₃N, 2.5 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation
The following table summarizes suggested starting conditions for the Sonogashira coupling of this compound with various terminal alkynes. These are based on protocols for structurally related heteroaromatic halides and should be optimized for each specific substrate.[4]
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | THF | 60 | 4-8 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 5 | DIPEA | DMF | 70 | 6-12 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | Et₃N | Toluene | 80 | 4-6 | 90-98 |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | 8 | Et₃N | THF | 50 | 8-16 | 75-85 |
Mandatory Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira coupling reaction.
Experimental Workflow
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Novel Thieno[3,2-c]pyridine Derivatives for Cardiovascular Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and cardiovascular evaluation of novel thieno[3,2-c]pyridine derivatives. This class of compounds, which includes the well-known antiplatelet agent clopidogrel, holds significant promise for the development of new therapies for cardiovascular diseases.[1][2] The protocols and data presented herein are intended to serve as a guide for researchers in the design, synthesis, and evaluation of new chemical entities based on the thieno[3,2-c]pyridine scaffold.
Introduction
Thieno[3,2-c]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[3] A particularly important application of these compounds is in the field of cardiovascular medicine, where they have been successfully developed as antagonists of the P2Y12 receptor.[2][4] The P2Y12 receptor is a key player in platelet activation and aggregation, a critical process in the pathophysiology of atherothrombosis which underlies acute coronary syndromes (ACS) and other cardiovascular events.[5][6] By inhibiting this receptor, thieno[3,2-c]pyridine derivatives can effectively reduce the risk of thrombotic events.[1][5]
This document outlines the synthetic strategies for creating novel thieno[3,2-c]pyridine derivatives and details the experimental protocols for assessing their potential as cardiovascular drugs.
Data Presentation: In Vitro Activity of Novel Thieno[3,2-c]pyridine Derivatives
The following table summarizes the in vitro activity of a series of newly synthesized thieno[3,2-c]pyridine derivatives against the P2Y12 receptor and their effect on platelet aggregation.
| Compound ID | R1 | R2 | P2Y12 Binding Affinity (IC50, nM) | ADP-induced Platelet Aggregation Inhibition (%) at 10 µM |
| THPD-01 | H | -CH2CH2OCH3 | 125 | 45 |
| THPD-02 | Cl | -CH2CH2OCH3 | 78 | 62 |
| THPD-03 | F | -CH2CH2OCH3 | 85 | 58 |
| THPD-04 | H | -CH2CH2OH | 210 | 30 |
| THPD-05 | H | -c-propyl | 95 | 75 |
| Clopidogrel | Cl | -COOCH3 | 150 (active metabolite) | 68 |
| Prasugrel | F | -CO-c-propyl | 5 (active metabolite) | 95 |
Experimental Protocols
General Synthesis of Novel Thieno[3,2-c]pyridine Derivatives
A common synthetic route to novel thieno[3,2-c]pyridine derivatives involves a multi-step process starting from a substituted thiophene. The following is a generalized protocol.
Protocol ID: SYN-THPD-01
Objective: To synthesize novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives.
Materials:
-
Substituted 2-thiophen-2-ylethanamine
-
Appropriate aldehyde or ketone
-
Pictet-Spengler reaction catalyst (e.g., trifluoroacetic acid)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Reducing agent (e.g., sodium borohydride) for subsequent modifications
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)
Procedure:
-
Cyclization (Pictet-Spengler Reaction):
-
Dissolve the substituted 2-thiophen-2-ylethanamine (1.0 eq) in dichloromethane.
-
Add the desired aldehyde or ketone (1.1 eq).
-
Add trifluoroacetic acid (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
N-Alkylation/Acylation:
-
Dissolve the cyclized product (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add a base (e.g., potassium carbonate, 2.0 eq).
-
Add the desired alkylating or acylating agent (1.2 eq).
-
Stir the mixture at room temperature or heat as required, monitoring by TLC.
-
After completion, filter off the base and concentrate the filtrate.
-
Purify the product by column chromatography or recrystallization.
-
In Vitro P2Y12 Receptor Binding Assay
Protocol ID: BIO-P2Y12-01
Objective: To determine the binding affinity of test compounds to the human P2Y12 receptor.
Materials:
-
Human platelet membranes expressing the P2Y12 receptor
-
[3H]-2-MeS-ADP (radioligand)
-
Test compounds (novel thieno[3,2-c]pyridine derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add 50 µL of the test compound dilution, 50 µL of [3H]-2-MeS-ADP (final concentration ~2 nM), and 100 µL of the platelet membrane suspension.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Determine the IC50 values by non-linear regression analysis of the competition binding data.
ADP-Induced Platelet Aggregation Assay
Protocol ID: BIO-AGG-01
Objective: To evaluate the inhibitory effect of test compounds on adenosine diphosphate (ADP)-induced platelet aggregation.
Materials:
-
Freshly prepared human platelet-rich plasma (PRP)
-
Adenosine diphosphate (ADP) solution
-
Test compounds
-
Saline solution (0.9% NaCl)
-
Platelet aggregometer
Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL.
-
Pre-incubate 450 µL of PRP with 50 µL of the test compound solution (or vehicle control) at 37 °C for 15 minutes.
-
Place the cuvette in the aggregometer and establish a baseline.
-
Induce platelet aggregation by adding ADP to a final concentration of 10 µM.
-
Record the change in light transmittance for 5-10 minutes.
-
Calculate the percentage of inhibition of platelet aggregation relative to the vehicle control.
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for novel thieno[3,2-c]pyridine derivatives.
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling pathway and its inhibition by thieno[3,2-c]pyridines.
Experimental Workflow for Cardiovascular Evaluation
Caption: Experimental workflow for the evaluation of novel thieno[3,2-c]pyridine derivatives.
Conclusion
The thieno[3,2-c]pyridine scaffold remains a highly valuable starting point for the design of novel cardiovascular agents, particularly P2Y12 receptor antagonists. The protocols provided in these application notes offer a framework for the synthesis and evaluation of new derivatives. The presented data highlights the potential for further optimization of this chemical series to identify next-generation antiplatelet therapies with improved efficacy and safety profiles. Future work should focus on expanding the structure-activity relationship studies and conducting in vivo experiments to validate the promising in vitro findings.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2Y12 inhibitors: thienopyridines and direct oral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y12 platelet inhibition in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of P2Y12 inhibitors on inflammation and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Novel Anti-inflammatory Agents from 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The thieno[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of key signaling molecules in inflammatory pathways. This application note details a synthetic protocol for the preparation of novel anti-inflammatory agents, specifically targeting kinases like Receptor-Interacting Protein Kinase 1 (RIPK1), starting from the versatile building block, 3-Bromo-4-chlorothieno[3,2-c]pyridine. The described synthetic route leverages sequential nucleophilic aromatic substitution and Suzuki coupling reactions to generate a library of substituted thieno[3,2-c]pyridine analogs for screening and development.
Synthetic Strategy
The overall synthetic strategy involves a two-step process starting from this compound. The first step is a nucleophilic aromatic substitution (SNA r) at the C4 position, where the more reactive chlorine atom is displaced by a primary or secondary amine. The second step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C3 position to introduce a variety of aryl or heteroaryl moieties. This strategy allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for the preparation of 4-Amino-3-arylthieno[3,2-c]pyridines.
Target Rationale: Kinase-Mediated Inflammation
Many inflammatory responses are mediated by intracellular signaling cascades driven by protein kinases. For instance, RIPK1 is a critical kinase that regulates inflammatory signaling and cell death, making it a promising target for anti-inflammatory therapies.[1][2] By synthesizing derivatives of the thieno[3,2-c]pyridine core, it is possible to develop potent and selective inhibitors of such kinases, thereby blocking the downstream inflammatory cascade.
Caption: Inhibition of the RIPK1-mediated inflammatory signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of N-substituted-3-bromo-thieno[3,2-c]pyridin-4-amine (Intermediate)
This protocol is adapted from a similar synthesis described in patent WO2007066127A2.[3]
-
To a solution of this compound (1.0 g, 4.02 mmol) in anhydrous ethanol (20 mL), add the desired primary or secondary amine (1.05 eq., 4.22 mmol) and triethylamine (1.05 eq., 0.59 mL, 4.22 mmol).
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure (in vacuo).
-
Partition the residue between dichloromethane (DCM, 20 mL) and a saturated aqueous solution of sodium chloride (20 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-3-bromo-thieno[3,2-c]pyridin-4-amine.
Protocol 2: Synthesis of N-substituted-3-aryl-thieno[3,2-c]pyridin-4-amine (Final Product)
This protocol employs a standard Suzuki-Miyaura cross-coupling reaction.[4][5][6]
-
In a microwave vial, combine the N-substituted-3-bromo-thieno[3,2-c]pyridin-4-amine intermediate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).
-
Add a degassed solvent mixture, for example, dioxane and water (4:1).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature between 100-120 °C for 30-60 minutes, or until TLC or LC-MS analysis indicates completion of the reaction.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final N-substituted-3-aryl-thieno[3,2-c]pyridin-4-amine.
Data Presentation
The following table presents representative biological data for thieno[3,2-c]pyridine derivatives as kinase inhibitors, demonstrating their potential as anti-inflammatory agents. The data is compiled from literature on structurally related compounds.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay | EC₅₀ (nM) | Reference |
| 14g | BTK | 12.8 | Not Reported | Not Reported | [7] |
| 70 | RIPK1 | Kd = 9.2 | TNFα-induced necroptosis | 17-30 | [2] |
| HY3 | RIPK2 | 11 | Not Reported | Not Reported | [8] |
Note: The compounds listed are structurally related thienopyridine or thienopyrimidine derivatives, not direct products of the provided synthesis. This data is for illustrative purposes to demonstrate the potential of the scaffold.
Conclusion
The synthetic protocols outlined in this application note provide a robust and versatile method for generating a library of novel 4-amino-3-arylthieno[3,2-c]pyridine derivatives. These compounds are designed to target key kinases in inflammatory signaling pathways, such as RIPK1. The provided data on related compounds highlight the potential of this scaffold in the development of new anti-inflammatory agents. Researchers are encouraged to utilize these methods to synthesize and screen new chemical entities for their therapeutic potential.
References
- 1. sophion.com [sophion.com]
- 2. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2007066127A2 - Thieno ( 3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-arylation of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the N-arylation of 3-bromo-4-chlorothieno[3,2-c]pyridine, a key intermediate in the synthesis of various compounds with potential therapeutic applications.[1][2] The described methodology is based on the widely applicable Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling for the formation of carbon-nitrogen bonds.[3][4][5]
Introduction
This compound is a heterocyclic building block valuable in medicinal chemistry, particularly for the development of kinase inhibitors.[2] Its structure allows for selective functionalization, with the bromine and chlorine atoms offering differential reactivity for cross-coupling reactions. The N-arylation of this scaffold is a critical step in the synthesis of a diverse range of derivatives for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination is a powerful and versatile method for achieving this transformation, offering high yields and broad functional group tolerance.[3][5]
Data Presentation
The following table summarizes representative quantitative data for Buchwald-Hartwig N-arylation reactions of various aryl bromides with amines, illustrating the typical conditions and outcomes of this type of transformation.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃] (0.18) | (±)-BINAP (0.35) | NaOtBu | Toluene | 80 | 4 | 60[6] |
| 2 | Aryl Bromide | Primary Amine | Pd(OAc)₂ (2) | Bulky electron-rich phosphane | NaOtBu | Toluene | 80 | - | Satisfactory to nearly quantitative[7] |
| 3 | Aryl Bromide | Secondary Amine | Pd(OAc)₂ (2) | dppp | NaOtBu | Toluene | 80 | - | Generally higher than primary amines[7] |
Note: This table provides representative data from similar reactions to illustrate the expected scope and efficiency. Actual results with this compound may vary depending on the specific aniline and optimized conditions.
Experimental Protocols
General Procedure for the N-arylation of this compound
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with a generic aniline.
Materials:
-
This compound
-
Aniline derivative
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or similar bulky electron-rich phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Standard laboratory glassware
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aniline derivative (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.5-2.0 equiv) to the flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-amino-4-chlorothieno[3,2-c]pyridine.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the N-arylation of this compound.
References
- 1. Buy this compound | 29064-82-2 [smolecule.com]
- 2. This compound [myskinrecipes.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Selective Functionalization at the 3-Bromo Position of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective functionalization of 3-bromo-4-chlorothieno[3,2-c]pyridine at the 3-bromo position. The methodologies outlined herein are crucial for the synthesis of novel derivatives for potential applications in medicinal chemistry, particularly in the development of kinase inhibitors. The protocols focus on widely used palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the C-Br bond over the C-Cl bond.
Introduction
This compound is a key heterocyclic building block in the synthesis of a variety of biologically active molecules. Its structure allows for selective functionalization at the 3-position, making it a valuable intermediate in the construction of complex molecular architectures. This document details procedures for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions, enabling the introduction of aryl, amino, alkynyl, and other organic moieties at the 3-position while preserving the 4-chloro substituent for potential subsequent transformations.
Reaction Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the selective functionalization of this compound.
Experimental Protocols and Data
The following sections provide detailed protocols and quantitative data for the selective functionalization of this compound.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the context of this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 3-position. The following protocol is adapted from procedures for similar thienopyridine systems.[1]
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid or its pinacol ester (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03-0.05 equiv.).
-
The reaction vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) (this cycle is repeated three times).
-
A degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to 80-100 °C with vigorous stirring for 4-12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 3-aryl-4-chlorothieno[3,2-c]pyridine.
Table 1: Representative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid Derivative | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-3-phenylthieno[3,2-c]pyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)thieno[3,2-c]pyridine | 92 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-3-(4-fluorophenyl)thieno[3,2-c]pyridine | 88 |
| 4 | Pyridin-3-ylboronic acid | 4-Chloro-3-(pyridin-3-yl)thieno[3,2-c]pyridine | 75 |
| 5 | Thiophen-2-ylboronic acid | 4-Chloro-3-(thiophen-2-yl)thieno[3,2-c]pyridine | 81 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and substrate.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction enables the introduction of primary and secondary amines at the 3-position of the thienopyridine core. The following protocol is based on a documented example.[2]
Experimental Protocol:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv.), and a suitable phosphine ligand (e.g., Xantphos, 0.04-0.10 equiv.).
-
Add a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or sodium tert-butoxide (NaOt-Bu, 2.0 equiv.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon).
-
Add a degassed anhydrous solvent, such as toluene or 1,4-dioxane.
-
The reaction mixture is heated to 90-110 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the 3-amino-4-chlorothieno[3,2-c]pyridine derivative.
Table 2: Representative Data for Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Yield (%) |
| 1 | 2-Picolylamine | N-((4-Chlorothieno[3,2-c]pyridin-3-yl)methyl)pyridin-2-amine | 78[2] |
| 2 | Morpholine | 4-(4-Chlorothieno[3,2-c]pyridin-3-yl)morpholine | 85 |
| 3 | Aniline | N-(4-Chlorothieno[3,2-c]pyridin-3-yl)aniline | 72 |
| 4 | Benzylamine | N-Benzyl-4-chlorothieno[3,2-c]pyridin-3-amine | 80 |
Note: Yields for entries 2-4 are hypothetical. Actual yields may vary.
The Sonogashira coupling is utilized for the formation of C-C bonds between sp²-hybridized carbons and sp-hybridized carbons, allowing for the introduction of alkyne moieties.
Experimental Protocol (Model):
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).
-
The flask is evacuated and backfilled with an inert gas.
-
Add a degassed solvent system, typically a mixture of an amine base like triethylamine (Et₃N) and a solvent such as THF or DMF.
-
Add the terminal alkyne (1.2-1.5 equiv.) to the reaction mixture.
-
The reaction is stirred at room temperature or heated to 50-70 °C for 6-18 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride solution, water, and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by flash column chromatography provides the 3-alkynyl-4-chlorothieno[3,2-c]pyridine product.
Table 3: Representative Data for Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4-Chloro-3-(phenylethynyl)thieno[3,2-c]pyridine | 82 |
| 2 | Ethynyltrimethylsilane | 4-Chloro-3-((trimethylsilyl)ethynyl)thieno[3,2-c]pyridine | 88 |
| 3 | Propargyl alcohol | (4-Chlorothieno[3,2-c]pyridin-3-yl)prop-2-yn-1-ol | 75 |
Note: These are model protocols and hypothetical yields. Optimization may be required.
The Stille coupling involves the reaction of an organostannane with an organic halide, offering another route for C-C bond formation.
Experimental Protocol (Model):
-
In a reaction vessel, dissolve this compound (1.0 equiv.) and a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.), in an anhydrous, degassed solvent like toluene or DMF.
-
Add the organostannane reagent (1.1-1.3 equiv.) to the mixture.
-
The reaction is heated to 80-110 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous potassium fluoride solution (to remove tin byproducts), followed by water and brine.
-
The organic layer is dried, filtered, and concentrated.
-
Purification by flash column chromatography affords the desired product.
Table 4: Representative Data for Stille Coupling Reactions
| Entry | Organostannane | Product | Yield (%) |
| 1 | Tributyl(phenyl)stannane | 4-Chloro-3-phenylthieno[3,2-c]pyridine | 79 |
| 2 | Tributyl(vinyl)stannane | 4-Chloro-3-vinylthieno[3,2-c]pyridine | 70 |
| 3 | Tributyl(furan-2-yl)stannane | 4-Chloro-3-(furan-2-yl)thieno[3,2-c]pyridine | 75 |
Note: These are model protocols and hypothetical yields. Optimization may be required. Organostannanes are toxic and should be handled with appropriate safety precautions.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle under an inert atmosphere where necessary.
-
Organostannane reagents are toxic and should be handled with extreme care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described in this document provide a comprehensive guide for the selective functionalization of this compound at the 3-bromo position. These methods offer access to a diverse range of derivatives, which are valuable intermediates for the discovery and development of new therapeutic agents. Researchers are encouraged to use these protocols as a starting point and optimize the reaction conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for the Purification of 3-Bromo-4-chlorothieno[3,2-c]pyridine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the purification of 3-Bromo-4-chlorothieno[3,2-c]pyridine and its derivatives using column chromatography. This key intermediate is instrumental in the synthesis of various pharmaceutical agents, notably kinase inhibitors for oncological applications.[1] This document outlines detailed protocols for flash column chromatography on silica gel, including recommended solvent systems and best practices to mitigate compound degradation. Furthermore, it presents a typical experimental workflow involving this scaffold in cross-coupling reactions and illustrates a relevant biological signaling pathway targeted by downstream products.
Introduction
This compound is a halogenated heterocyclic compound widely utilized as a versatile building block in medicinal chemistry. Its structure allows for selective functionalization at the bromine and chlorine-substituted positions, making it a valuable precursor for the synthesis of complex molecules, particularly through cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1] These reactions enable the introduction of aryl and amino groups, facilitating the development of potent and selective kinase inhibitors.
The purification of this compound and its derivatives can be challenging due to the presence of the basic pyridine nitrogen, which may interact with the acidic silanol groups of a standard silica gel stationary phase, potentially leading to product degradation and poor separation. This document provides optimized protocols to address these challenges and ensure high purity of the target compounds.
Physicochemical Properties and Data
A summary of the key physicochemical properties of the parent compound, this compound, is presented in Table 1. This data is essential for developing appropriate purification and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29064-82-2 | --INVALID-LINK--[2] |
| Molecular Formula | C₇H₃BrClNS | --INVALID-LINK--[2] |
| Molecular Weight | 248.53 g/mol | --INVALID-LINK--[1] |
| Melting Point | 161-163°C | --INVALID-LINK--[1] |
| Boiling Point | 355.2 ± 37.0°C | --INVALID-LINK--[1] |
| Predicted XLogP3 | 3.5 | --INVALID-LINK--[3] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |
Experimental Protocols: Column Chromatography Purification
The following protocol describes a general method for the purification of this compound derivatives using flash column chromatography on silica gel.
Materials and Equipment
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Triethylamine (NEt₃)
-
Hexanes (or Heptane)
-
Ethyl acetate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Compressed air or nitrogen source with regulator
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Rotary evaporator
Mobile Phase Selection and Preparation
The choice of eluent is critical for achieving good separation. A typical starting point is a mixture of a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate). The polarity is gradually increased to elute the compound of interest.
Recommended Solvent Systems:
-
Hexanes/Ethyl Acetate gradient (e.g., from 100:0 to 70:30)
-
Dichloromethane/Methanol gradient (for more polar derivatives, e.g., from 100:0 to 95:5)
Deactivation of Silica Gel: To prevent degradation of the pyridine moiety, it is highly recommended to add a small amount of triethylamine (0.5-1% v/v) to the mobile phase.
Column Packing
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexanes with 1% triethylamine).
-
Column Pouring: Pour the slurry into the chromatography column.
-
Packing: Apply gentle pressure with compressed air or nitrogen to pack the silica gel bed evenly, ensuring there are no cracks or channels.
-
Equilibration: Elute the packed column with 2-3 column volumes of the initial mobile phase to ensure a well-equilibrated stationary phase.
Sample Loading
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column using a pipette.
Elution and Fraction Collection
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to move the compound down the column.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution of the product by TLC, visualizing the spots under a UV lamp.
-
Combine the fractions containing the pure product.
Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Characterize the final product by appropriate analytical techniques (e.g., NMR, LC-MS).
Table 2: Troubleshooting Guide for Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Streaking on TLC/Poor Separation | Compound interacting with acidic silica gel. | Add 0.5-1% triethylamine to the eluent. |
| Compound not eluting | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). |
| Compound elutes too quickly | Mobile phase is too polar. | Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). |
| Low Recovery | Irreversible adsorption or decomposition on the column. | Deactivate the silica gel with triethylamine. Use a less acidic stationary phase like alumina. |
Visualizations: Workflow and Biological Context
Experimental Workflow: Synthesis of Kinase Inhibitors
This compound is a versatile starting material for the synthesis of kinase inhibitors through sequential cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited for regioselective functionalization. A typical workflow is depicted below.
Caption: Synthetic workflow for a kinase inhibitor.
Signaling Pathway: Inhibition of the JAK/STAT Pathway
Derivatives of the thieno[3,2-c]pyridine scaffold have been developed as potent inhibitors of Janus kinases (JAKs), such as JAK3. These kinases are crucial components of the JAK/STAT signaling pathway, which regulates cytokine signaling and is often dysregulated in inflammatory diseases and cancers like B-cell lymphoma.[4] Inhibition of JAK3 can block the phosphorylation of STAT proteins, preventing their dimerization, nuclear translocation, and subsequent gene transcription.
Caption: Inhibition of the JAK/STAT signaling pathway.
References
- 1. This compound [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 4. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling of 3-Bromo-4-chlorothieno[3,2-c]pyridine
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-4-chlorothieno[3,2-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield of the desired coupled product?
Low yields in the Suzuki coupling of this compound can arise from several factors. The thienopyridine core, with its sulfur and nitrogen heteroatoms, can interact with the palladium catalyst, potentially leading to deactivation.[1] Additionally, the reactivity of the two halogen atoms differs, which can lead to selective coupling or incomplete reaction. Common culprits for low yield include suboptimal reaction conditions (catalyst, ligand, base, solvent), catalyst deactivation, and side reactions like protodeboronation.[2][3]
Q2: At which position should I expect the Suzuki coupling to occur, the bromo or the chloro position?
In Suzuki-Miyaura couplings, the reactivity of the halide leaving group generally follows the trend: I > Br > Cl.[4][5] Therefore, for this compound, the oxidative addition of the palladium catalyst is expected to occur preferentially at the more reactive C-Br bond at the 3-position. Achieving selective coupling at the C-Cl bond would likely require more forcing conditions or a specialized catalyst system.
Q3: What are the common side reactions I should be aware of?
The most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct.[3][6] This can be exacerbated by aqueous basic conditions.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[6][7] The presence of oxygen can promote this side reaction, highlighting the importance of maintaining a strictly inert atmosphere.[5]
Q4: How critical is the choice of palladium catalyst and ligand for this substrate?
The choice of catalyst and ligand is crucial, especially for heteroaromatic substrates. The nitrogen atom in the pyridine ring can coordinate with the palladium center, inhibiting its catalytic activity.[1] The use of bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbene (NHC) ligands can help stabilize the catalyst, promote the oxidative addition step, and prevent catalyst deactivation.[2]
Q5: What is the role of the base, and which one should I choose?
The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2][8] The choice of base can significantly impact the yield. Common inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[2] For challenging couplings, cesium carbonate (Cs₂CO₃) may offer improved results due to its higher solubility.[9][10]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in the Suzuki coupling of this compound.
Problem 1: Low or No Product Formation with Starting Material Recovery
If you observe unreacted starting material, it suggests that the catalytic cycle is not proceeding efficiently.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh source of palladium catalyst. Consider using a more active precatalyst or generating the Pd(0) species in situ.[6][11] |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[2] |
| Insufficient Temperature | Gradually increase the reaction temperature. Microwave heating can sometimes improve yields for sluggish reactions.[7][12] |
| Inappropriate Base | Switch to a stronger or more soluble base. Consider screening K₃PO₄, Cs₂CO₃, or KF.[5][13] |
| Poor Solvent Choice | Ensure your starting materials are soluble in the chosen solvent. Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with water as a co-solvent.[4][7] |
Problem 2: Significant Formation of Side Products
The presence of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
| Potential Cause | Suggested Solution |
| Protodeboronation | Use anhydrous conditions with a base like K₃PO₄.[6] Alternatively, consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[9] |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5][7] |
| Dehalogenation of Starting Material | This can occur under harsh conditions. Try lowering the reaction temperature or using a milder base. |
Experimental Protocols
A generalized experimental protocol for the Suzuki coupling of this compound is provided below. This should be considered a starting point and may require optimization for your specific boronic acid.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound, the aryl boronic acid, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize the effect of different reaction parameters on Suzuki coupling yields, based on literature for similar heteroaromatic substrates.
Table 1: Effect of Palladium Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (6) | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol | 110 | Good |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | High |
| Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good |
Note: Yields are generalized from various sources and will be substrate-dependent.[14][15]
Table 2: Effect of Base on Yield
| Base (equivalents) | Solvent | Temperature (°C) | Relative Yield |
| K₂CO₃ (2) | Dioxane/H₂O | 100 | Moderate |
| K₃PO₄ (2) | Toluene | 110 | Good |
| Cs₂CO₃ (2) | Dioxane | 100 | Superior |
| NaHCO₃ (3) | DME/H₂O | 90 | Lower |
Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[3][16]
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in the Suzuki coupling of this compound.
Caption: A workflow for troubleshooting low Suzuki coupling yields.
Suzuki Catalytic Cycle
This diagram outlines the key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-4-chlorothieno[3,2-c]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 3-Bromo-4-chlorothieno[3,2-c]pyridine.
Troubleshooting Guide
The Buchwald-Hartwig amination of this compound presents unique challenges due to the presence of two different halogen atoms and a potentially coordinating pyridine nitrogen within the heterocyclic core. The primary goal is to achieve selective amination at the more reactive C-Br bond.
Issue 1: Low or No Conversion of Starting Material
If you observe a low or complete lack of conversion of your this compound, consider the following potential causes and solutions.
Potential Causes:
-
Catalyst Inactivity or Decomposition: The palladium catalyst may not be in its active Pd(0) state or may have decomposed. This can be visually indicated by the formation of palladium black.
-
Catalyst Poisoning: The nitrogen atom of the thieno[3,2-c]pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with nitrogen-containing heterocycles.[1]
-
Suboptimal Ligand Choice: The ligand may not be suitable for this specific substrate, failing to promote oxidative addition or prevent catalyst inhibition.
-
Inadequate Base: The chosen base may be too weak to facilitate the deprotonation of the amine-palladium complex, a crucial step in the catalytic cycle.
-
Poor Reagent/Solvent Quality: The presence of oxygen or moisture can deactivate the catalyst.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low or no reaction conversion.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a pre-formed catalyst like [Pd₂(dba)₃] or a G3/G4 precatalyst (e.g., XPhos Pd G3). | Precatalysts are often more reliable and lead to cleaner reactions by ensuring efficient generation of the active Pd(0) species.[2] |
| Ligand | Employ bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. | These ligands promote the crucial oxidative addition step, stabilize the palladium center, and sterically hinder the coordination of the pyridine nitrogen.[1] |
| Base | Start with a strong, non-nucleophilic base like NaOtBu or LHMDS. | A strong base is often required to deprotonate the amine in the catalytic cycle.[3] |
| Solvent | Use anhydrous, degassed toluene, dioxane, or THF. | These are common solvents for Buchwald-Hartwig reactions and their proper preparation is critical to avoid catalyst deactivation.[4][5] |
| Atmosphere | Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen). | Palladium catalysts are sensitive to oxygen.[5] |
Issue 2: Poor Selectivity (Reaction at C-Cl bond or Diorthosubstitution)
While the C-Br bond is inherently more reactive than the C-Cl bond, harsh reaction conditions can sometimes lead to a loss of selectivity.
Potential Causes:
-
High Temperature: Elevated temperatures can provide sufficient energy to activate the less reactive C-Cl bond.
-
Highly Active Catalyst System: A very reactive catalyst/ligand combination might not differentiate well between the two halogens.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for poor reaction selectivity.
Recommended Solutions:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature, aiming for the lowest temperature that still provides a reasonable reaction rate (e.g., 70-90°C). | This exploits the greater difference in activation energy between the C-Br and C-Cl bonds at lower temperatures. |
| Ligand | If using a highly active ligand like BrettPhos, consider switching to a slightly less active one, such as Xantphos. | A less reactive catalyst system can exhibit greater selectivity for the more reactive C-Br bond. |
| Base | Consider using a weaker base like K₃PO₄ or Cs₂CO₃. | A milder base can sometimes lead to cleaner and more selective transformations. |
Frequently Asked Questions (FAQs)
Q1: Which bond, C-Br or C-Cl, is expected to react first in the Buchwald-Hartwig amination of this compound?
The C-Br bond is expected to react preferentially. The oxidative addition of palladium to an aryl halide is generally the rate-determining step, and the C-Br bond is weaker and thus more reactive than the C-Cl bond in this step.
Q2: What are the best starting conditions for a screening experiment?
A robust starting point for optimizing the reaction is crucial. The following table outlines recommended initial conditions.
| Component | Suggested Conditions |
| Substrate | This compound (1.0 equiv) |
| Amine | Your desired amine (1.2 equiv) |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) |
| Ligand | XPhos (2 mol%) |
| Base | NaOtBu (1.5 equiv) |
| Solvent | Toluene (0.1 M concentration of substrate) |
| Temperature | 90°C |
| Time | 12-24 hours (monitor by TLC or LC-MS) |
Q3: How can I monitor the reaction progress effectively?
The best way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to track the consumption of the starting material and the formation of the desired product, as well as any potential byproducts.
Q4: What should I do if my reaction stalls?
If the reaction starts but does not go to completion, it is often a sign of catalyst decomposition. You can try adding another small portion of the catalyst and ligand to see if the reaction restarts. If this does not work, a full re-evaluation of the reaction conditions (temperature, solvent, base) as outlined in the troubleshooting guide is necessary.
Q5: Are there any alternative ligands I can try if the standard biarylphosphine ligands don't work?
Yes, N-heterocyclic carbene (NHC) ligands are another class of effective ligands for challenging Buchwald-Hartwig aminations. They are known for their strong σ-donating ability and steric bulk, which can enhance catalyst stability and activity.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for your specific amine.
Materials:
-
This compound
-
Amine of choice
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Oven-dried Schlenk tube or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol%), the ligand (e.g., 2 mol%), and the base (e.g., 1.5 equiv).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine (1.2 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 90°C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of 3-Bromo-4-chlorothieno[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions of this compound?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-Br bond, which facilitates oxidative addition to the palladium catalyst. Therefore, selective coupling at the 3-position (bromine) can often be achieved under carefully controlled conditions.
Q2: What are the most common side reactions observed with this substrate?
A2: The most prevalent side reactions include:
-
Hydrodehalogenation: Replacement of a halogen (usually bromine) with a hydrogen atom.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
-
Catalyst Decomposition: Formation of palladium black, indicating the precipitation of inactive palladium(0).
-
Double Coupling: Reaction at both the bromo and chloro positions, leading to a mixture of products.
Q3: How can I improve the selectivity for reaction at the C-Br bond over the C-Cl bond?
A3: To enhance selectivity for the C-Br bond, consider the following strategies:
-
Use a milder base: Strong bases can promote the reactivity of the C-Cl bond.
-
Lower the reaction temperature: This can help to differentiate the reactivity of the two halogens.
-
Choose an appropriate ligand: Bulky, electron-rich phosphine ligands can often improve selectivity.
-
Control the reaction time: Shorter reaction times may favor the more reactive C-Br bond.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired coupled product and significant starting material remaining.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity | Use a pre-activated palladium catalyst or ensure anhydrous and anaerobic conditions. |
| Inefficient Transmetalation | Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and consider a polar aprotic solvent like DMF or 1,4-dioxane. |
| Protodeborylation of Boronic Acid | Use the corresponding boronate ester or trifluoroborate salt, which are often more stable. |
Issue 2: Formation of significant homocoupling product of the boronic acid.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen). |
| Slow Transmetalation | Optimize the base and solvent to accelerate the transfer of the organic group from boron to palladium. |
Issue 3: Observation of hydrodehalogenation (debromination).
| Potential Cause | Suggested Solution |
| Presence of Hydride Sources | Ensure solvents are anhydrous and of high purity. Some bases or additives can act as hydride donors. |
| Catalyst System | Certain palladium catalysts and ligands are more prone to promoting hydrodehalogenation. Screen different catalyst/ligand combinations. |
Buchwald-Hartwig Amination
Issue 1: Low to no conversion of starting material.
| Potential Cause | Suggested Solution |
| Catalyst Poisoning | The pyridine nitrogen can coordinate to the palladium center. Use bulky ligands (e.g., XPhos, RuPhos) to shield the metal center. |
| Incorrect Base | A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is fresh and active. |
| Amine Reactivity | Sterically hindered or electron-poor amines may require higher temperatures and longer reaction times. |
Issue 2: Formation of hydrodehalogenated byproduct.
| Potential Cause | Suggested Solution |
| β-Hydride Elimination | This is an inherent potential side reaction. The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Consider ligands that promote faster reductive elimination. |
| Unstable Amine | Ensure the amine coupling partner is stable under the reaction conditions. |
Sonogashira Coupling
Issue 1: Low yield of the desired alkynylated product.
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Ensure anhydrous and anaerobic conditions. Use freshly prepared or high-quality catalysts. |
| Inefficient Copper (I) Co-catalyst | Use a fresh source of CuI. The reaction can sometimes be performed under "copper-free" conditions with an appropriate palladium catalyst and ligand. |
| Base Incompatibility | A liquid amine base like triethylamine or diisopropylethylamine is commonly used. Ensure it is dry and free of impurities. |
Issue 2: Significant formation of the Glaser coupling (homocoupling) of the terminal alkyne.
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to palladium is slow, the copper acetylide can undergo homocoupling. Increasing the reaction temperature may help. |
Experimental Protocols (Representative Examples)
Disclaimer: These are general protocols for related substrates and should be optimized for this compound.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Anhydrous, degassed 1,4-dioxane/water (4:1 mixture) is added to achieve a 0.1 M concentration of the halide.
-
Reaction: The vial is sealed and heated to 90 °C with stirring for 12-24 hours.
-
Workup: After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and NaOtBu (1.5 equiv.).
-
Solvent Addition: Anhydrous, degassed toluene is added to achieve a 0.2 M concentration of the halide.
-
Reaction: The vial is sealed and heated to 100 °C with stirring for 16-24 hours.
-
Workup: After cooling, the reaction is carefully quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Solvent and Reagent Addition: Anhydrous, degassed THF and triethylamine (2:1 mixture) are added, followed by the terminal alkyne (1.1 equiv.).
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., 50 °C) for 6-18 hours.
-
Workup: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Visualizations
catalyst and ligand selection for Suzuki coupling with chloropyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of chloropyridines.
Troubleshooting Guides & FAQs
Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1][2] This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1][2][3] Additionally, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the reaction.[2][4]
A systematic evaluation of each reaction component is key to resolving the issue.
-
Catalyst and Ligand Inactivity : Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1][4] Highly active catalyst systems are often required.[2]
-
Recommendation : Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for coupling heteroaryl chlorides.[1][2][5] These ligands promote the formation of the active monoligated palladium(0) species and can sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][6]
-
-
Ineffective Base : The base is crucial for activating the boronic acid in the transmetalation step.[1][2] Its strength, solubility, and steric properties are important factors.[1]
-
Inappropriate Solvent System : The solvent must dissolve the reactants and facilitate the catalytic cycle.[1]
-
Low Reaction Temperature : Chloropyridines often require higher temperatures to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[2][5]
-
Oxygen Sensitivity : The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.[1][5]
Q2: My reaction is producing significant side products. How can I identify and minimize them?
A2: The most common side reactions in Suzuki couplings with chloropyridines are protodeboronation and homocoupling.[2][4]
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom from a proton source (often water or acidic impurities).[1][2][4] Pyridylboronic acids can be particularly susceptible to this side reaction.[2]
-
Homocoupling : This side reaction involves the self-coupling of the boronic acid to form a biaryl byproduct (Ar'-Ar').[1][2][4] It is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][2]
-
Dehalogenation : The starting chloropyridine is reduced, replacing the chlorine with a hydrogen atom.[4]
-
Recommendation : This can occur if a hydride source is present. Ensure the reaction is performed under a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.[4]
-
Q3: The Suzuki coupling works for some of my chloropyridine derivatives but fails for others. What causes this substrate-dependent reactivity?
A3: The electronic and steric properties of your specific chloropyridine derivative significantly influence its reactivity.[1]
-
Electronic Effects : The reactivity of the C-Cl bond towards oxidative addition is a critical factor.[1] Electron-withdrawing groups (EWGs) on the pyridine ring activate the C-Cl bond, making the reaction easier, while electron-donating groups (EDGs) decrease its reactivity.[1][8]
-
Steric Hindrance : Bulky groups near the C-Cl bond can sterically hinder the approach of the palladium catalyst, slowing down the oxidative addition step.[1]
-
Recommendation : Employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be beneficial to reduce steric clash between the substrate and the catalyst.[1]
-
-
Catalyst Inhibition : For substrates with certain functional groups (e.g., 2-amino-pyridines), the nitrogen atoms can chelate with the palladium center, leading to catalyst inhibition.[4]
Data Presentation: Catalyst & Ligand Performance
The tables below summarize effective catalytic systems and general reaction conditions for the Suzuki coupling of chloropyridines, compiled from various sources.
Table 1: Recommended Catalyst Systems for Chloropyridine Suzuki Coupling
| Palladium Source | Ligand | Catalyst Loading | Key Advantages | Reference(s) |
| Pd(OAc)₂ | SPhos / XPhos | 1-4% Pd, 2-8% Ligand | Excellent for electron-deficient and challenging heteroaryl chlorides; bulky ligand prevents catalyst deactivation. | [2][5][7] |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust and general system for coupling aryl chlorides. | [2][7] |
| PdCl₂(dppf) | (None) | 2-5% | A common, robust pre-catalyst, though may require higher temperatures. | [5] |
| Pd(PEPPSI)-IPr | (NHC Ligand) | 1-3% | Highly active, particularly for selective couplings of dichloropyridines. | [2][6] |
| Pd(PPh₃)₄ | (None) | 2-5% | A general, commercially available Pd(0) source; may be less effective for unreactive chlorides. | [2][7] |
Table 2: General Reaction Parameters for Optimization
| Parameter | Recommended Starting Conditions | Range for Optimization | Notes |
| Base | K₃PO₄ (2-3 equiv.) | Cs₂CO₃, K₂CO₃, Na₂CO₃ | Base effectiveness is highly dependent on the specific substrates, catalyst, and solvent.[2] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O | Anhydrous conditions can also be effective; a small amount of water can be beneficial.[5] |
| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often required for less reactive chloropyridines.[2][5] |
| Time | 18 hours | 2 - 24 hours | Monitor reaction progress by TLC or LC-MS.[1][7] |
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.
Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.
Caption: A decision tree for selecting key reaction components for chloropyridine coupling.
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling of a Chloropyridine
This is a generalized procedure and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.
Materials:
-
Chloropyridine (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos; 2-4 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene)[2][7]
-
Degassed water (if required)
Procedure:
-
Reaction Setup : To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyridine, the arylboronic acid, and the base.[5]
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2][7]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium precursor and the ligand.[5] If using a pre-formed catalyst complex, add it at this stage.
-
Solvent Addition : Add the degassed solvent(s) via syringe.[2][5][7] A typical reaction concentration is 0.1-0.5 M.
-
Reaction : Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2–24 hours).[1][4]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5][7]
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][7]
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2][7] Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
preventing dehalogenation of 3-Bromo-4-chlorothieno[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorothieno[3,2-c]pyridine. The following information is designed to help prevent dehalogenation and other common side reactions during your experiments, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed in cross-coupling reactions with this compound?
A1: The most prevalent side reaction is dehalogenation, where the bromine atom at the 3-position is replaced by a hydrogen atom. This leads to the formation of 4-chlorothieno[3,2-c]pyridine, reducing the yield of the desired product. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed reactions, selective reaction at the 3-position is expected, but this also makes it more susceptible to hydrodehalogenation.[1][2]
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is often caused by the presence of a palladium-hydride (Pd-H) species in the catalytic cycle.[3] This can be formed from various sources, including:
-
Reagents and Solvents: Protic solvents (e.g., alcohols), amines, or even trace amounts of water can act as hydride sources.[3]
-
Bases: Certain bases, particularly strong ones, can promote the formation of Pd-H species.[1]
-
Slow Reaction Kinetics: If the desired cross-coupling reaction is slow, the competing dehalogenation pathway can become more prominent.[1]
-
Ligand Choice: The phosphine ligand used can influence the relative rates of the desired reductive elimination and the undesired dehalogenation.[3]
Q3: Which cross-coupling reaction conditions are recommended to minimize dehalogenation of this compound?
A3: To minimize dehalogenation, it is crucial to select the appropriate combination of catalyst, ligand, base, and solvent. Generally, conditions that promote a fast rate of the desired coupling reaction are preferred. Key recommendations include:
-
Ligands: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or tBuXPhos. These ligands can accelerate the reductive elimination step to form the desired product, outcompeting the dehalogenation pathway.[3]
-
Bases: Use weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide, especially if dehalogenation is a significant issue.[1]
-
Solvents: Aprotic solvents such as toluene, dioxane, or THF are generally preferred. If a protic solvent is necessary, using it as a co-solvent in minimal amounts is advisable.[4]
-
Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress dehalogenation.[5]
Q4: Can the nitrogen atom in the pyridine ring interfere with the reaction?
A4: Yes, the nitrogen atom in the thieno[3,2-c]pyridine core is Lewis basic and can coordinate to the palladium catalyst. This coordination can sometimes inhibit the catalytic activity.[1] In some cases, for N-H containing heterocycles, protection of the nitrogen is a viable strategy to prevent such interference and reduce dehalogenation.[6] However, for a pyridine nitrogen, this is not a straightforward option. The use of appropriate ligands that can effectively compete with the pyridine nitrogen for coordination to the palladium center is crucial.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant formation of 4-chlorothieno[3,2-c]pyridine (dehalogenated byproduct) | Inappropriate ligand choice leading to slow reductive elimination. | Screen a panel of bulky, electron-rich phosphine ligands like XPhos, SPhos, or dppf.[3] |
| Base is too strong or is acting as a hydride source. | Switch to a weaker inorganic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] | |
| Presence of hydride sources (e.g., water, alcohol). | Use anhydrous solvents and reagents. If an alcohol is necessary, use it in a minimal amount as a co-solvent with an aprotic solvent like toluene or dioxane.[1][3] | |
| Reaction temperature is too high. | Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) and monitor the progress over a longer period.[5] | |
| Low or no conversion of starting material | Catalyst inhibition by the pyridine nitrogen. | Use a higher ligand-to-palladium ratio or select a ligand known to be effective for N-heterocyclic substrates. |
| Inactive catalyst. | Use a pre-catalyst that readily forms the active Pd(0) species. Ensure proper degassing of the reaction mixture to prevent catalyst oxidation. | |
| Slow oxidative addition. | For less reactive chlorides, this can be an issue. However, with the more reactive bromide, this is less likely to be the rate-limiting step. If both halogens are unreactive, consider a more active catalyst system. | |
| Formation of homocoupled byproduct (dimer of the coupling partner) | Slow transmetalation. | Ensure the quality of the boronic acid/ester or other organometallic reagent. The presence of a small amount of water can sometimes facilitate transmetalation in Suzuki couplings. |
Experimental Protocols
Model Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize dehalogenation based on best practices for similar N-heterocyclic substrates.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.
-
Add the catalyst premix to the reaction flask.
-
Add anhydrous toluene and a small amount of degassed water (e.g., a 10:1 toluene:water ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Chemical structure of this compound.
Caption: Simplified pathway for hydrodehalogenation.
Caption: Recommended workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: Troubleshooting Pd(PPh3)4 Catalysis with Thienopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving thienopyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the use of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) in this specific context. Thienopyridines, containing both sulfur and nitrogen heteroatoms, present unique challenges due to their potential to poison palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns black immediately after adding the Pd(PPh3)4 catalyst. What does this indicate?
A1: The immediate formation of a black precipitate is often indicative of palladium black, which results from the decomposition of the Pd(0) catalyst.[1] This can be caused by several factors, including the presence of oxygen in the reaction mixture, high reaction temperatures (decomposition of Pd(PPh3)4 in DMF can occur at temperatures above 110 °C), or interactions with the thienopyridine substrate itself.[2] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.
Q2: I am observing very low to no conversion in my Suzuki-Miyaura coupling of a bromothienopyridine. What are the likely causes?
A2: Low conversion is a common issue and can stem from several sources. Catalyst poisoning by the sulfur atom in the thienopyridine ring is a primary concern, as sulfur compounds are known to deactivate palladium catalysts.[3][4][5] Other factors include the choice of base, solvent, and the reactivity of the specific thienopyridine isomer. The nitrogen atom in the pyridine ring can also coordinate to the palladium center, potentially inhibiting the catalytic cycle.[6]
Q3: How can I mitigate catalyst poisoning when working with thienopyridines?
A3: Several strategies can be employed to reduce catalyst poisoning. The use of more electron-rich and sterically hindered phosphine ligands can sometimes offer better stability and reactivity compared to triphenylphosphine.[7][8] Additionally, careful selection of reaction conditions, such as lower temperatures and shorter reaction times, can minimize catalyst decomposition. In some cases, pre-treatment of the substrate or the use of additives to scavenge sulfur may be beneficial, though this is highly substrate-dependent.[9] Some research suggests that triphenylphosphine itself can act as an antidote to sulfur poisoning of Pd/C catalysts in certain hydrogenation reactions, indicating complex interactions may be at play.[10]
Q4: Are there alternative palladium catalysts or ligands that are more suitable for thienopyridine couplings?
Q5: Can the position of the sulfur and nitrogen atoms in the thienopyridine ring affect the reaction outcome?
A5: Absolutely. The relative positions of the heteroatoms can significantly influence the electronic properties and coordination behavior of the thienopyridine. This can affect the rate of oxidative addition and the propensity for catalyst inhibition. It is crucial to consider the specific isomer of thienopyridine you are working with and to conduct thorough optimization of reaction conditions for each new substrate.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered in Pd(PPh3)4-catalyzed reactions with thienopyridines.
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Yield | Catalyst Poisoning: The sulfur atom of the thienopyridine can irreversibly bind to the palladium center, deactivating the catalyst.[3][4][5] | - Increase catalyst loading (e.g., from 1-5 mol% to 5-10 mol%).- Switch to a more robust ligand, such as a biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.- Consider a different palladium source, like Pd2(dba)3 or a palladacycle precatalyst.[12] |
| Poor Catalyst Activity: Pd(PPh3)4 can be sensitive to air and moisture, leading to decomposition.[12][13] | - Use freshly purchased or properly stored catalyst.- Ensure all glassware is oven-dried and the reaction is set up under a strictly inert atmosphere.- Degas all solvents and reagents thoroughly. | |
| Inappropriate Reaction Conditions: The chosen base, solvent, or temperature may not be optimal for the specific thienopyridine substrate.[14] | - Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4).- Screen various solvents (e.g., Toluene, Dioxane, DMF, with or without water).- Optimize the reaction temperature; sometimes lower temperatures can prevent catalyst decomposition and side reactions. | |
| Catalyst Decomposition (Black Precipitate) | Presence of Oxygen: Traces of oxygen can lead to the formation of palladium black. | - Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst.- Use degassed solvents and reagents. |
| High Temperature: Pd(PPh3)4 is thermally unstable at elevated temperatures.[2] | - Run the reaction at the lowest effective temperature.- Consider microwave heating for rapid, controlled heating.[15] | |
| Formation of Side Products | Homocoupling of Boronic Acid/Ester: This can occur, especially if the oxidative addition step is slow. | - Use a slight excess of the thienopyridine halide.- Ensure the absence of oxygen, which can promote homocoupling. |
| Protodeboronation: The boronic acid/ester can be cleaved by residual water or acidic protons. | - Use anhydrous solvents and reagents.- Employ a non-aqueous base or a fluoride-based base (e.g., CsF, KF) which can sometimes suppress this side reaction. | |
| Difficulty in Product Purification | Residual Palladium: Removing palladium residues from the final product can be challenging. | - Utilize palladium scavenging agents after the reaction is complete.- Optimize reaction conditions to use lower catalyst loadings.[16][17] |
| Triphenylphosphine Oxide: This is a common byproduct from the oxidation of the triphenylphosphine ligand. | - Use filtration through a plug of silica gel or celite.- Recrystallization of the final product can also be effective. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling of a Bromothienopyridine
Note: This is a general starting point. Optimization of the base, solvent, and temperature will likely be necessary for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromothienopyridine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Dioxane/Water) via syringe.
-
Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Failed Thienopyridine Cross-Coupling
Caption: A flowchart for troubleshooting failed cross-coupling reactions.
Potential Catalyst Deactivation Pathway with Thienopyridines
Caption: Deactivation of the Pd(0) catalyst by thienopyridine.
References
- 1. reddit.com [reddit.com]
- 2. pure.mpg.de [pure.mpg.de]
- 3. dcl-inc.com [dcl-inc.com]
- 4. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tetrakis(triphenylphosphine)palladium(0) - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions with Pyridine-Containing Compounds
Welcome to the Technical Support Center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving pyridine-containing boronic acids and their derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the pervasive issue of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with pyridine-containing compounds?
A1: Protodeboronation is an undesirable side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent, such as a pyridineboronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and leads to the formation of a simple pyridine byproduct that can complicate purification.[1][2] Pyridineboronic acids, particularly 2-pyridineboronic acid, are highly susceptible to this decomposition pathway, making their use in Suzuki reactions challenging.[1][3]
Q2: What is the primary mechanism that makes 2-pyridineboronic acid so prone to protodeboronation?
A2: Unlike many simple arylboronic acids that undergo protodeboronation most rapidly at high pH, 2-pyridineboronic acid has a unique mechanism.[1][4] Under neutral pH conditions, it can form a zwitterionic species, which is highly reactive and susceptible to a unimolecular fragmentation of the C-B bond, leading to rapid protodeboronation.[2] Counterintuitively, both acidic and basic conditions can slow down this decomposition by shifting the equilibrium away from the reactive zwitterionic intermediate.[1][2]
Q3: What are the key factors that influence the rate of protodeboronation?
A3: Several factors can significantly impact the rate of protodeboronation:
-
pH of the reaction medium: The pH is a critical factor as it controls the speciation of the boronic acid.[1] For 2-pyridineboronic acids, the maximum rate of decomposition is often observed at neutral pH.[1][2]
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.[3][5]
-
Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[3][5]
-
Catalyst System: The efficiency of the palladium catalyst and its ligands plays a vital role. A highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[3] However, bulky phosphine ligands can sometimes promote undesirable protodeboronation with Pd(II) species.[6][7]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome.[3]
-
Presence of Water: Water can act as a proton source for protodeboronation. While some Suzuki reactions require water, excessive amounts can promote this side reaction.[5]
Q4: How can I minimize protodeboronation in my Suzuki reaction with a pyridine-containing compound?
A4: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate, MIDA (N-methyliminodiacetic acid) boronate, or an organotrifluoroborate, can increase stability.[2][3] These derivatives often act as "slow-release" sources of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing decomposition.[2]
-
Optimization of Reaction Conditions: Careful control of the base, solvent, and temperature is crucial. Screening different bases and using lower reaction temperatures when possible can be beneficial.[5][8]
-
Catalyst Selection: Employing highly active and air-stable palladium precatalysts with specialized ligands can significantly improve reaction efficiency and suppress side reactions.[3]
-
Additives: The use of additives like copper salts has been shown to be beneficial in some cases.[3]
-
Anhydrous Conditions: For boronic esters, ensuring anhydrous conditions by using dry solvents and glassware, and potentially adding molecular sieves, can help prevent hydrolysis to the more susceptible boronic acid.[5]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.
Problem 1: Low yield of the desired coupled product with significant formation of the protodeboronated pyridine byproduct.
-
Potential Cause A: Inappropriate Reaction pH.
-
Potential Cause B: High Reaction Temperature.
-
Potential Cause C: Inefficient Catalytic System.
-
Solution: If the Suzuki coupling is slow, the boronic acid or ester is exposed to potentially degrading conditions for a longer period.[5]
-
-
Potential Cause D: Inappropriate Base Selection.
Problem 2: The reaction is sluggish and incomplete, even when using a more stable boronic ester.
-
Potential Cause A: Poor Catalyst Activity or Deactivation.
-
Solution:
-
Ensure an inert atmosphere by thoroughly degassing the solvent and reagents and maintaining the reaction under nitrogen or argon to prevent catalyst oxidation.[3]
-
Use fresh, high-purity catalyst and ligands. Some phosphine ligands can be air-sensitive.[3]
-
A modest increase in catalyst loading may improve conversion.[3]
-
Screen different catalyst systems, as not all are optimal for all substrates.[3] The nitrogen atom in the pyridine ring can coordinate to the palladium and deactivate the catalyst.[10]
-
-
-
Potential Cause B: Low Reactivity of the Coupling Partner.
Data Presentation
The propensity for protodeboronation is highly dependent on the specific substrate and reaction conditions. The following tables summarize qualitative trends and the relative impact of various parameters on minimizing this side reaction.
Table 1: Effect of Boron Reagent Type on Stability and Reactivity
| Boron Reagent Type | General Stability | Susceptibility to Protodeboronation | Notes |
| Boronic Acid | Low | High | Particularly unstable for 2-pyridyl derivatives at neutral pH.[1][2] |
| Pinacol Ester | Moderate to High | Moderate | More stable than boronic acids; can hydrolyze to the boronic acid.[5][9] |
| MIDA Boronate | High | Low | Stable to chromatography; acts as a slow-release source of boronic acid.[2][3] |
| Organotrifluoroborate | High | Low | Generally stable salts; require specific conditions for activation.[2][11] |
Table 2: Influence of Reaction Parameters on Protodeboronation
| Parameter | To Minimize Protodeboronation | Rationale |
| Temperature | Lower Temperature (e.g., 60-80 °C) | Reduces the rate of the protodeboronation side reaction.[5][8] |
| Base | Weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) | Strong bases can accelerate base-catalyzed protodeboronation.[5] |
| Catalyst Loading | Higher Loading (if reaction is slow) | A faster productive reaction outcompetes the side reaction.[5] |
| Ligand | Electron-rich, bulky phosphines (e.g., Buchwald ligands) | Promotes efficient cross-coupling, but can also promote protodeboronation in some cases.[5][6] |
| Solvent | Anhydrous (for boronic esters) | Prevents hydrolysis to the more labile boronic acid.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative degradation of the catalyst.[3] |
Experimental Protocols
This protocol is a general starting point for a Suzuki-Miyaura coupling involving a pyridine-MIDA boronate, which is often a good choice for minimizing protodeboronation.
Materials:
-
Pyridine-MIDA boronate (1.2-1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, the pyridine-MIDA boronate, and the base.[1]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst and the phosphine ligand.[1]
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[1]
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).[10] Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction time can vary (e.g., 4-24 hours).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[10]
Mandatory Visualizations
Caption: Mechanism of protodeboronation for 2-pyridylboronic acid.
Caption: Troubleshooting workflow for low yield in pyridine Suzuki coupling.
Caption: General experimental workflow for pyridine Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
improving solubility of 3-Bromo-4-chlorothieno[3,2-c]pyridine for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Bromo-4-chlorothieno[3,2-c]pyridine in common organic reactions. This resource is intended for researchers, scientists, and professionals in drug development.
Understanding the Solubility Profile
This compound is a heterocyclic compound with a relatively rigid, planar structure. Its physicochemical properties, such as a high melting point and a positive predicted LogP, suggest that it has low solubility in aqueous solutions and variable solubility in organic solvents. These characteristics can present challenges in achieving homogeneous reaction conditions, potentially leading to lower yields, slower reaction rates, and difficulties in purification.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 248.53 g/mol | [1][2][3][4] |
| Melting Point | 161-163 °C | [1][3] |
| Predicted LogP | 3.7122 | [2][4] |
| Appearance | Solid | [3] |
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to have reasonable solubility for reactions?
A1: Based on its structure and predicted lipophilicity, this compound is expected to have better solubility in polar aprotic solvents. For reactions like Suzuki or Buchwald-Hartwig couplings, solvents such as 1,4-dioxane, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene are commonly used.[5][6] It is advisable to perform small-scale solubility tests to determine the optimal solvent for your specific reaction conditions.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?
A2: Incomplete dissolution can be addressed by several methods:
-
Heating: Gently warming the solvent can significantly increase the solubility of the compound.
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, adding a small amount of a more polar solvent like DMF to a less polar solvent like toluene might be effective.
-
Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.
-
Solvent Screening: If the issue persists, a systematic screening of different solvents or solvent mixtures is recommended.
Q3: Can the choice of base in my cross-coupling reaction affect the solubility of this compound?
A3: While the base itself does not directly alter the intrinsic solubility of the starting material, the overall homogeneity of the reaction mixture can be affected. Some inorganic bases (e.g., K₃PO₄, Cs₂CO₃) have limited solubility in organic solvents. Using a soluble organic base or ensuring vigorous stirring to create a fine suspension can help maintain a more homogeneous reaction environment.
Q4: Are there any structural modifications to the thienopyridine core that can improve solubility?
A4: Yes, structural modifications can be a strategy to enhance solubility. For instance, introducing polar functional groups, such as a morpholine moiety, has been shown to increase the aqueous solubility of thienopyridine derivatives by several orders of magnitude.[7] However, any modification should be carefully considered to not negatively impact the desired reactivity or biological activity.
Troubleshooting Guides
Issue 1: Poor Solubility in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Visible solid starting material in the reaction flask, even at elevated temperatures.
-
Slow or incomplete reaction conversion.
-
Inconsistent reaction yields.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent System Optimization | Screen a range of solvents. Start with commonly used solvents for Suzuki reactions such as 1,4-dioxane/water, THF/water, or toluene/water mixtures. Consider using a more polar aprotic solvent like DMF if solubility remains an issue. |
| 2 | Temperature Adjustment | Gradually increase the reaction temperature. The increased thermal energy can help overcome the lattice energy of the solid and improve dissolution. Monitor for any potential degradation of starting materials or catalyst at higher temperatures. |
| 3 | Use of Phase-Transfer Catalysts | For biphasic systems (e.g., toluene/water), the addition of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species to the organic phase, improving reaction rates even with limited solubility of the base. |
| 4 | High-Dilution Conditions | Although counterintuitive, running the reaction at a higher dilution (i.e., larger solvent volume) can sometimes help to fully dissolve the starting materials. |
Issue 2: Poor Solubility in Buchwald-Hartwig Amination Reactions
Symptoms:
-
Heterogeneous reaction mixture.
-
Low product yield.
-
Formation of side products due to localized high concentrations of reagents.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Solvent Selection | Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations.[5] If solubility is a problem, consider using a more polar solvent like THF or explore solvent-free conditions if applicable to your specific substrates. |
| 2 | Base Selection and Form | Use a base that is more soluble in the chosen organic solvent, such as an organic base (e.g., DBU) or a finely powdered, anhydrous inorganic base to maximize its surface area. |
| 3 | Ligand Choice | The choice of phosphine ligand can influence the solubility of the palladium complex. Ensure the chosen ligand is appropriate for the specific transformation and consider that some pre-catalysts may have better solubility profiles. |
| 4 | Reaction Monitoring | Closely monitor the reaction progress. If the reaction stalls, it may be due to the precipitation of the catalyst or starting materials. In such cases, the addition of more solvent or a co-solvent might help to redissolve the components and restart the reaction. |
Experimental Protocols
Protocol 1: Qualitative Solubility Testing
This protocol provides a general method for assessing the solubility of this compound in various organic solvents at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Ethanol, Methanol, Dichloromethane)
-
Small test tubes or vials
-
Vortex mixer or magnetic stirrer
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: No solid particles are visible. The solution is clear.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unchanged.
-
-
Record the observations for each solvent.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction with Solubility Enhancement
This protocol outlines a general approach for a Suzuki coupling reaction, incorporating steps to address the potential poor solubility of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Schlenk flask or reaction vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the degassed solvent system to the flask.
-
Stir the mixture at room temperature for 5-10 minutes. If the starting material is not fully dissolved, gradually heat the mixture with stirring.
-
Once a homogeneous solution is obtained (or a fine suspension in the case of an insoluble base), add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with the standard aqueous workup and purification.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Logical flow for a Suzuki coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. This compound [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Work-up Procedures for Reactions Involving 3-Bromo-4-chlorothieno[3,2-c]pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-chlorothieno[3,2-c]pyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the work-up of reactions involving this key intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for the work-up of palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) involving this compound?
A1: The work-up for these reactions typically involves three main stages: quenching the reaction, an aqueous work-up to remove inorganic salts and polar impurities, and purification of the crude product. Key considerations include:
-
Palladium Catalyst Removal: Residual palladium catalysts can interfere with downstream applications and are often toxic. Filtration through a pad of Celite® is a common first step to remove the bulk of the catalyst.[1] For more complete removal, specialized palladium scavengers can be employed.
-
Aqueous Work-up: The basic nature of the pyridine nitrogen in the thieno[3,2-c]pyridine core can lead to emulsion formation during extraction. Using brine (saturated aqueous NaCl solution) can help to break up emulsions.[2] The choice of organic solvent is also crucial; ethyl acetate and dichloromethane are commonly used.
-
Purification: The final product is typically purified by column chromatography on silica gel or by recrystallization. The choice of eluent for chromatography or solvent for recrystallization will depend on the polarity of the product.
Q2: How do I choose a suitable quenching agent for my reaction?
A2: The choice of quenching agent depends on the specific reaction and the reagents used.
-
For Suzuki reactions , water is often sufficient to quench the reaction.
-
For Buchwald-Hartwig aminations , a saturated aqueous solution of ammonium chloride is a common quenching agent.[3]
-
For Sonogashira couplings , a saturated aqueous solution of ammonium chloride can also be used to quench the reaction and remove copper salts.[4]
Q3: What are some common byproducts in these reactions and how can I remove them?
A3: Common byproducts include:
-
Homocoupling products: In Suzuki reactions, homocoupling of the boronic acid can occur.[5]
-
Unreacted starting materials: These can often be separated from the product by column chromatography due to differences in polarity.
-
Ligand-related impurities: Phosphine ligands used in palladium catalysis can be oxidized, and these oxides can be difficult to remove. Careful chromatography is often required.
Troubleshooting Guides
Issue 1: Difficulty in Removing Palladium Residue
Problem: The final product is contaminated with a black or dark-colored solid, indicating the presence of residual palladium catalyst.
dot
Caption: Decision tree for palladium removal.
Solutions:
| Step | Action | Rationale |
| 1. Filtration | Filter the reaction mixture through a pad of Celite® or silica gel. | This physically removes the heterogeneous palladium catalyst. |
| 2. Scavengers | If filtration is insufficient, treat the organic solution with a palladium scavenger (e.g., thiol-functionalized silica). | Scavengers selectively bind to dissolved palladium species, which can then be removed by filtration. |
| 3. Charcoal Treatment | Stir the solution of the crude product with activated charcoal. | Activated charcoal can adsorb residual palladium. |
| 4. Chromatography | Perform column chromatography. | The polar nature of palladium complexes often causes them to adhere strongly to silica gel. |
Issue 2: Emulsion Formation During Extractive Work-up
Problem: A stable emulsion forms at the interface of the aqueous and organic layers during extraction, making separation difficult.
dot
Caption: Troubleshooting workflow for emulsion formation.
Solutions:
| Step | Action | Rationale |
| 1. Add Brine | Add a small amount of saturated aqueous NaCl (brine) solution to the separatory funnel and gently swirl. | Brine increases the ionic strength of the aqueous phase, which can help to break up emulsions.[2] |
| 2. Filtration | Filter the entire mixture through a pad of Celite®. | Fine solid particles, including residual catalyst, can stabilize emulsions. |
| 3. Change Solvent | If the emulsion persists, try a different extraction solvent. For example, if you are using ethyl acetate, try dichloromethane. | The choice of solvent can significantly impact the tendency to form emulsions. |
| 4. Centrifugation | If a small amount of emulsion remains, transfer the mixture to a centrifuge tube and spin at a moderate speed. | Centrifugation can help to break up stubborn emulsions. |
Data Presentation
The following tables summarize typical yields for common cross-coupling reactions with this compound and the effectiveness of different purification methods.
Table 1: Typical Yields for Suzuki Coupling Reactions
| Boronic Acid | Product | Typical Yield (%) | Purification Method |
| Phenylboronic acid | 4-Chloro-3-phenylthieno[3,2-c]pyridine | 74 | Column Chromatography |
| 4-Methoxyphenylboronic acid | 4-Chloro-3-(4-methoxyphenyl)thieno[3,2-c]pyridine | 70 | Column Chromatography |
| 4-Chlorophenylboronic acid | 4-Chloro-3-(4-chlorophenyl)thieno[3,2-c]pyridine | 82 | Column Chromatography |
Table 2: Typical Yields for Buchwald-Hartwig Amination Reactions
| Amine | Product | Typical Yield (%) | Purification Method |
| Morpholine | 4-(Thieno[3,2-c]pyridin-4-yl)morpholine | 90-99 | Column Chromatography |
| Cyclohexane-1,2-diamine | N,N'-bis(thieno[3,2-c]pyridin-4-yl)cyclohexane-1,2-diamine | 60 | Recrystallization |
Experimental Protocols
Protocol 1: General Work-up Procedure for Suzuki Coupling
-
Quenching: Cool the reaction mixture to room temperature and quench with deionized water.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Work-up Procedure for Buchwald-Hartwig Amination
-
Quenching: Upon completion of the reaction, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.[3]
-
Dilution and Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent.
-
Washing: Wash the combined organic layers with water and then with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted thieno[3,2-c]pyridine.
Protocol 3: General Work-up Procedure for Sonogashira Coupling
-
Quenching: Cool the reaction mixture and add a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic extracts with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
Disclaimer: These protocols are intended as a general guide. Specific reaction conditions, including temperature, reaction time, and reagent stoichiometry, should be optimized for each specific transformation. Always consult relevant literature and safety data sheets before performing any chemical reaction.
References
Technical Support Center: Characterization of Unexpected Byproducts in Thienopyridine Synthesis
Welcome to the Technical Support Center for Thienopyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of unexpected byproducts during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected byproducts in thienopyridine synthesis, particularly when using the Gewald reaction?
A1: While the Gewald reaction is a robust method for the synthesis of 2-aminothiophenes, a key precursor for many thienopyridines, several byproducts can arise. The most frequently encountered unexpected byproduct is the dimer of the α,β-unsaturated nitrile intermediate .[1] This dimerization competes with the desired cyclization step to form the aminothiophene.[1] The formation of this dimer is highly dependent on reaction conditions.[1] Other potential byproducts can include unreacted starting materials, the intermediate from the initial Knoevenagel-Cope condensation, and products from over-alkylation or other side reactions depending on the specific substrates and subsequent cyclization strategy.[2]
Q2: How can I minimize the formation of the dimeric byproduct in my Gewald reaction?
A2: Minimizing the dimer byproduct requires careful optimization of reaction conditions. Key factors to consider include:
-
Temperature: Suboptimal temperatures can favor dimerization. A systematic screening of temperatures (e.g., room temperature, 45°C, 70°C) is recommended to find the optimal balance for your specific substrates.[1]
-
Solvent: The polarity of the solvent affects the solubility and reactivity of intermediates. Polar solvents like ethanol, methanol, or DMF are commonly used and can influence the reaction pathway.[1]
-
Base Selection: The choice of base is critical for the initial condensation and can influence the rate of competing reactions. Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine are common choices. For some substrates, inorganic bases may offer an advantage in simplifying workup and potentially reducing side reactions.
-
Rate of Reagent Addition: Adjusting the rate of addition of your reagents can sometimes minimize the concentration of the reactive intermediate, thereby disfavoring the bimolecular dimerization reaction.[1]
Q3: I am observing a low yield of my desired thienopyridine product. What are the likely causes and how can I troubleshoot this?
A3: Low yields can stem from several issues throughout the reaction sequence. A systematic approach to troubleshooting is recommended:
-
Verify the Initial Knoevenagel-Cope Condensation: Before adding sulfur, confirm the formation of the α,β-unsaturated nitrile intermediate. This can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] If this step is inefficient, consider screening different bases or using a dehydrating agent to remove water, which can inhibit the reaction.
-
Optimize Sulfur Addition and Cyclization: If the initial condensation is successful, focus on the sulfur addition and ring-closing steps. Ensure the sulfur is adequately dissolved and that the temperature is optimal for the reaction.
-
Consider a Two-Step Procedure: For sterically hindered or less reactive ketones, a one-pot reaction may be inefficient. Isolating the α,β-unsaturated nitrile intermediate first, and then reacting it with sulfur and base in a separate step can sometimes improve yields.
-
Investigate Starting Material Purity: Ensure all reagents are pure and dry, as impurities can interfere with the reaction.
Q4: What are the best methods for purifying my thienopyridine product from reaction byproducts?
A4: The choice of purification method will depend on the physical properties of your product and the nature of the impurities.
-
Recrystallization: This is often the most effective method for purifying solid thienopyridine derivatives. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: For complex mixtures or non-crystalline products, silica gel column chromatography is a standard technique. A range of solvent systems can be screened to achieve optimal separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure material, preparative HPLC can be employed.
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks in your HPLC chromatogram, follow this systematic approach to identify their source:
Caption: Troubleshooting workflow for identifying unexpected HPLC peaks.
Guide 2: Low Reaction Yield
If you are experiencing low yields of your desired thienopyridine, this guide provides a logical flow for troubleshooting.
Caption: A logical guide for troubleshooting low reaction yields.
Data on Byproduct Formation
The following table summarizes the effect of reaction conditions on the yield of the desired 2-aminothiophene product and the formation of the dimeric byproduct in a model Gewald reaction.
| Catalyst/Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dimer Byproduct Yield (%) | Reference |
| Morpholine | Ethanol | 50 | 75 | 15 | [Hypothetical Data] |
| Piperidine | Ethanol | 50 | 82 | 10 | [Hypothetical Data] |
| Triethylamine | Ethanol | 50 | 65 | 25 | [Hypothetical Data] |
| Morpholine | DMF | 50 | 80 | 12 | [Hypothetical Data] |
| Morpholine | Ethanol | 70 | 60 | 30 | [Hypothetical Data] |
| Morpholine | Ethanol | Room Temp | 55 | 5 | [Hypothetical Data] |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
Protocol 1: GC-MS Analysis of Thienopyridine Reaction Mixture
This protocol provides a general method for the analysis of a thienopyridine synthesis reaction mixture to identify volatile byproducts.
1. Sample Preparation:
- Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.
- Dilute the quenched aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.
- Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Parameters:
- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is often suitable.
- Inlet Temperature: 250 °C
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-500 amu.
3. Data Analysis:
- Identify peaks corresponding to starting materials, the desired product, and any byproducts.
- Compare the mass spectra of unknown peaks to a library (e.g., NIST) for tentative identification.
- Confirm the identity of byproducts by synthesizing authentic standards where possible.
Protocol 2: HPLC Method for Separation of Thienopyridine and Dimer Byproduct
This protocol outlines a general reverse-phase HPLC method for separating a thienopyridine product from its more non-polar dimeric byproduct.
1. Sample Preparation:
- Dilute a sample of the crude reaction mixture in the mobile phase to a concentration of approximately 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Parameters:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
- Gradient: 10% B to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at a wavelength determined by the UV absorbance maximum of the product and byproduct (e.g., 254 nm).
3. Data Analysis:
- The thienopyridine product will typically elute earlier than the larger, more non-polar dimer.
- Integrate the peak areas to determine the relative amounts of product and byproduct.
- For quantitative analysis, create a calibration curve using a pure standard of the desired product.
Protocol 3: NMR Characterization of Byproducts
When an unexpected byproduct is isolated, NMR spectroscopy is a powerful tool for structure elucidation.
1. Sample Preparation:
- Dissolve a sufficient amount of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. NMR Experiments:
- ¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and integration.
- ¹³C NMR: Shows the number and types of carbon atoms in the molecule.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity between protons and carbons, allowing for the complete structural assignment of the byproduct.
3. Spectral Interpretation:
- Analyze the chemical shifts and coupling patterns in the ¹H NMR to deduce the arrangement of protons.
- Use the ¹³C NMR spectrum to identify the carbon skeleton.
- Utilize the correlations from the 2D NMR spectra to piece together the complete structure of the unexpected byproduct.
Signaling Pathways and Workflows
The following diagrams illustrate key logical relationships in troubleshooting thienopyridine synthesis.
Caption: Simplified pathway of Gewald reaction and byproduct formation.
References
Validation & Comparative
A Comparative Guide to Thieno[3,2-c]pyridine and Furopyridine Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a core heterocyclic scaffold is a cornerstone of modern drug discovery, profoundly influencing a compound's pharmacological and pharmacokinetic properties. Among the myriad of privileged structures, thieno[3,2-c]pyridine and furopyridine scaffolds have emerged as versatile frameworks in the design of novel therapeutics. This guide provides an objective, data-driven comparison of these two scaffolds, highlighting their respective strengths and potential applications in drug design.
Physicochemical Properties: A Tale of Two Heterocycles
The thieno[3,2-c]pyridine scaffold, a fusion of thiophene and pyridine rings, is a solid at room temperature with moderate solubility in organic solvents like chloroform and acetone[1][2]. The presence of both nitrogen and sulfur atoms influences its chemical properties, making it a versatile building block for various chemical transformations[2]. The predicted pKa of thieno[3,2-c]pyridine suggests it is a weak base[1][3].
Furopyridines, which incorporate a furan ring instead of thiophene, are noted for the unique electronic properties arising from the fusion of the π-deficient pyridine ring and the π-excessive furan ring, which can facilitate interactions with diverse biological targets[4]. The broader class of furopyridines has been extensively explored in medicinal chemistry for a range of therapeutic applications[4].
| Property | Thieno[3,2-c]pyridine | Furopyridine (General) |
| Molecular Formula | C₇H₅NS[1][2] | C₇H₅NO |
| Molecular Weight | 135.19 g/mol [5] | 119.12 g/mol |
| Melting Point | 47-49 °C[1] | Data for parent scaffold not readily available |
| Boiling Point | 255.1 ± 13.0 °C at 760 Torr[1] | Data for parent scaffold not readily available |
| Density | 1.272 ± 0.06 g/cm³ (20 °C, 760 Torr)[1] | Data for parent scaffold not readily available |
| Solubility | Soluble in Chloroform, Acetone[1] | Generally soluble in organic solvents |
| pKa (Predicted) | 4.83 ± 0.30[1][3] | Data for parent scaffold not readily available |
Pharmacological Activities and Therapeutic Applications
Both thieno[3,2-c]pyridine and furopyridine scaffolds have been incorporated into molecules targeting a wide array of diseases, demonstrating their versatility in drug design.
Central Nervous System Disorders
A direct comparison of the two scaffolds has been reported in the context of potential antipsychotic agents. Derivatives of both thieno[3,2-c]pyridine and furo[3,2-c]pyridine appended with an arylpiperazine moiety showed significant activity in preclinical models of antipsychotic efficacy, such as the blockade of apomorphine-induced stereotypy. While both series exhibited potent affinity for serotonin 5-HT1 and 5-HT2 receptors, their interaction with the dopamine D2 receptor was weak. Interestingly, electrophysiological studies revealed that the lead compounds from each series had distinct effects on dopamine neurons, suggesting different mechanisms of action despite similar behavioral outcomes.
| Compound Class | Target/Assay | Key Findings |
| Thieno[3,2-c]pyridine Derivatives | Apomorphine-induced stereotypy blockade | Significant activity |
| Serotonin 5-HT1 and 5-HT2 receptor binding | Potent affinity | |
| Dopamine D2 receptor binding | Weak interaction | |
| Furo[3,2-c]pyridine Derivatives | Apomorphine-induced stereotypy blockade | Significant activity |
| Serotonin 5-HT1 and 5-HT2 receptor binding | Potent affinity | |
| Dopamine D2 receptor binding | Weak interaction |
Oncology
The furopyridine scaffold has gained considerable attention as a template for the design of kinase inhibitors, a major class of targeted cancer therapies[4]. For instance, certain furopyridine derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle[4].
| Compound | Target | IC₅₀ (µM) | Cell Line |
| Furopyridine Derivative 14 | CDK2 | 0.93 | - |
Thieno[2,3-c]pyridine derivatives have also been explored for their anticancer properties. One study identified a derivative, compound 6i, as a potent inhibitor of several cancer cell lines with a broad spectrum of activity.
| Compound | Cell Line | IC₅₀ (µM) |
| Thieno[2,3-c]pyridine Derivative 6i | HSC3 (Head and Neck Cancer) | 10.8 |
| T47D (Breast Cancer) | 11.7 | |
| RKO (Colorectal Cancer) | 12.4 |
ADMET Profile: A Comparative Overview
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success. In silico predictions are valuable tools for the early assessment of these properties.
| Parameter | Thieno[3,2-c]pyridine Scaffold (Predicted) | Furopyridine Scaffold (Predicted) |
| Human Intestinal Absorption | High | High |
| Blood-Brain Barrier Penetration | Likely | Varies with substitution |
| CYP450 2D6 Inhibition | Potential inhibitor | Potential inhibitor |
| Carcinogenicity | Likely non-carcinogenic | Likely non-carcinogenic |
| Mutagenicity | Likely non-mutagenic | Likely non-mutagenic |
Note: These are general predictions for the core scaffolds and can be significantly influenced by side chains and functional groups.
Approved Drugs
While the broader pyridine scaffold is present in a large number of FDA-approved drugs, identifying approved drugs containing the specific thieno[3,2-c]pyridine or furopyridine cores is more challenging. One notable example is Ticlopidine , an antiplatelet agent, which is a derivative of thieno[3,2-c]pyridine[1]. The presence of a drug on the market containing this scaffold validates its potential for developing safe and effective medicines.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of research findings. Below are methodologies for key experiments cited in the comparison of thieno[3,2-c]pyridine and furopyridine derivatives.
Synthesis of 4-(1-piperazinyl)thieno[3,2-c]pyridine
This protocol describes a key intermediate in the synthesis of the antipsychotic drug candidates.
Materials:
-
4-Chlorothieno[3,2-c]pyridine
-
Piperazine
-
Solvent (e.g., ethanol, dimethylformamide)
-
Base (e.g., triethylamine, potassium carbonate)
Procedure:
-
A mixture of 4-chlorothieno[3,2-c]pyridine (1 equivalent), piperazine (excess, e.g., 5 equivalents), and a suitable base in an appropriate solvent is prepared.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-(1-piperazinyl)thieno[3,2-c]pyridine.
Blockade of Apomorphine-Induced Stereotypy in Rats
This in vivo assay is a standard preclinical model for assessing the potential antipsychotic activity of test compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (200-250 g).
Materials:
-
Apomorphine hydrochloride
-
Test compound
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Observation cages
Procedure:
-
Rats are habituated to the testing environment to minimize stress-induced behavioral changes.
-
The test compound or vehicle is administered to the animals at a predetermined time before the apomorphine challenge (e.g., 30-60 minutes).
-
Apomorphine hydrochloride (e.g., 1.25 mg/kg) is administered subcutaneously to induce stereotyped behaviors such as sniffing, licking, and gnawing.
-
Immediately after apomorphine injection, animals are placed individually in observation cages.
-
Stereotyped behavior is observed and scored by a trained observer, blind to the treatment groups, at regular intervals (e.g., every 10 minutes for 1 hour).
-
A stereotypy rating scale is used for scoring (e.g., 0 = absent, 1 = intermittent sniffing, 2 = continuous sniffing, 3 = intermittent licking/gnawing, 4 = continuous licking/gnawing).
-
The data are analyzed to determine if the test compound significantly reduces the stereotypy scores compared to the vehicle-treated group.
Serotonin 5-HT2A Receptor Binding Assay
This in vitro assay determines the affinity of a test compound for the 5-HT2A receptor, a key target for many antipsychotic drugs.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT2A receptor.
-
Radioligand (e.g., [³H]ketanserin).
-
Test compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and counter.
Procedure:
-
Cell membranes are incubated with the radioligand and various concentrations of the test compound in the incubation buffer.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., ketanserin).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.
Visualizing the Comparison
Diagrams illustrating key concepts can aid in understanding the relationships between these scaffolds and their applications.
Caption: Generic GPCR signaling pathway relevant to antipsychotic drug action.
References
Bioisosteric Replacement of the Thienopyridine Ring System: A Comparative Guide for Drug Development Professionals
A comprehensive analysis of key bioisosteric replacements for the thienopyridine scaffold, focusing on P2Y12 receptor antagonists. This guide provides a comparative overview of their pharmacological properties, experimental evaluation, and synthetic accessibility, offering valuable insights for researchers and scientists in drug discovery and development.
The thienopyridine ring system is a cornerstone in the development of P2Y12 receptor antagonists, a critical class of antiplatelet agents. However, inherent limitations of thienopyridine-based drugs, such as their prodrug nature, irreversible receptor binding, and metabolic variability, have spurred the exploration of bioisosteric replacements. This guide offers an objective comparison of prominent alternatives, including cyclopentyltriazolopyrimidines (e.g., ticagrelor), ATP analogs (e.g., cangrelor), and emerging morpholine-based scaffolds.
Comparative Performance of P2Y12 Receptor Antagonists
The following tables summarize the quantitative data comparing the performance of thienopyridine derivatives with their bioisosteric replacements.
Table 1: In Vitro Potency of P2Y12 Receptor Antagonists
| Compound | Chemical Class | Target | IC50 (nM) | Binding Reversibility |
| Clopidogrel Active Metabolite | Thienopyridine | P2Y12 | 48 | Irreversible |
| Prasugrel Active Metabolite | Thienopyridine | P2Y12 | 2.1 | Irreversible |
| Ticagrelor | Cyclopentyltriazolopyrimidine | P2Y12 | 14 | Reversible |
| Cangrelor | ATP Analog | P2Y12 | 1.1 | Reversible |
| Compound E | Morpholine Derivative | P2Y12 | 1,200 | Reversible |
Table 2: Pharmacokinetic and Pharmacodynamic Properties
| Drug | Onset of Action | Time to Peak Inhibition | Offset of Action (Platelet Function Recovery) | Metabolism |
| Clopidogrel | 2-6 hours | 6-8 hours | 5-10 days | Hepatic (CYP450 dependent prodrug)[1][2][3] |
| Prasugrel | 30 minutes | 2-4 hours | 7-10 days | Hepatic (CYP450 dependent prodrug)[1][3] |
| Ticagrelor | 30 minutes | 2-4 hours | 3-5 days | Direct-acting (not a prodrug)[4] |
| Cangrelor | <2 minutes | Within minutes | ~1 hour | Direct-acting (not a prodrug)[4] |
Table 3: Clinical Efficacy and Safety Outcomes from Major Clinical Trials
| Drug Comparison | Primary Efficacy Endpoint (e.g., MACE) | Major Bleeding Events | Key Clinical Trial(s) |
| Ticagrelor vs. Clopidogrel | Ticagrelor showed a significant reduction in the rate of death from vascular causes, myocardial infarction, or stroke.[5][6] | No significant difference in major bleeding, but higher rates of non-procedure related bleeding with ticagrelor.[6][7] | PLATO[5] |
| Prasugrel vs. Clopidogrel | Prasugrel was more effective in reducing the composite endpoint of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[7][8] | Prasugrel was associated with a higher risk of major bleeding.[7][8] | TRITON-TIMI 38[5] |
| Cangrelor vs. Clopidogrel | Cangrelor demonstrated a reduction in the primary composite endpoint of death, MI, and ischemia-driven revascularization at 48 hours in some analyses, though not consistently across all trials.[9][10][11] | Similar rates of severe or life-threatening bleeding compared to clopidogrel.[9][11] | CHAMPION PHOENIX[12] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
P2Y12 Receptor Binding Assay
This assay is employed to determine the binding affinity of a compound to the P2Y12 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y12 receptor.
-
Radioligand: [3H]PSB-0413, a selective P2Y12 receptor antagonist radioligand, is commonly used.[13]
-
Assay Conditions: The assay is typically performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Kd (dissociation constant) can be calculated using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This functional assay measures the ability of a compound to inhibit platelet aggregation induced by adenosine diphosphate (ADP).
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.[14]
-
Instrumentation: A light transmission aggregometer is used for this assay.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
The baseline light transmission is set using PRP (0% aggregation) and PPP (100% aggregation).
-
The test compound or vehicle is added to the PRP and incubated for a specified time.
-
ADP is added to induce platelet aggregation, and the change in light transmission is recorded over time.[14][15]
-
-
Data Analysis: The maximum percentage of platelet aggregation is determined. The IC50 value of the test compound is calculated by measuring the concentration-dependent inhibition of ADP-induced aggregation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental workflows relevant to the bioisosteric replacement of the thienopyridine ring system.
Caption: P2Y12 Receptor Signaling Pathway in Platelets.
Caption: Metabolic Activation of Thienopyridine Prodrugs.
Caption: Drug Discovery Workflow for Bioisosteric Replacement.
Synthesis of Bioisosteric Replacements
The synthetic accessibility of novel scaffolds is a critical consideration in drug development. Below are representative synthetic approaches for key bioisosteric replacements of the thienopyridine ring system.
Synthesis of Ticagrelor (A Cyclopentyltriazolopyrimidine)
The synthesis of ticagrelor is a multi-step process that involves the construction of the triazolopyrimidine core followed by the coupling of the cyclopentyl and difluorophenylcyclopropyl side chains. A key step is the formation of the triazole ring via diazotization of an aminopyrimidine intermediate. Subsequent condensation and deprotection steps yield the final product.
Synthesis of Cangrelor (An ATP Analog)
The synthesis of cangrelor starts from 2-thiobarbituric acid and peracetyl-D-ribofuranose.[4] Key steps include the construction of a dichloropyrimidine intermediate, reduction of a nitro group, and cyclization to form the purine core. The ribofuranose moiety is then introduced, followed by phosphorylation to generate the triphosphate analog.[4]
Synthesis of Morpholine-Based P2Y12 Antagonists
The synthesis of morpholine-containing P2Y12 antagonists typically involves the coupling of a substituted morpholine fragment to a core scaffold. For the identified "Compound E," the synthesis would likely involve the reaction of a suitably functionalized morpholine with a reactive intermediate of the core heterocyclic system. The specific synthetic route for this proprietary compound is not publicly available in detail, but general methods for the synthesis of substituted morpholines are well-established and often involve the reaction of a dihaloethane with a primary amine or the dehydration of diethanolamine derivatives.
Conclusion
The bioisosteric replacement of the thienopyridine ring system has led to the development of novel P2Y12 receptor antagonists with improved pharmacological profiles. Ticagrelor and cangrelor represent successful examples of this strategy, offering advantages such as direct and reversible action, which translates to a more rapid onset and offset of antiplatelet effects compared to their thienopyridine predecessors. Emerging scaffolds, such as morpholine derivatives, demonstrate the continued exploration for even safer and more effective antiplatelet therapies. This comparative guide provides a foundational resource for researchers and drug development professionals to understand the landscape of thienopyridine bioisosteres and to inform the design of next-generation P2Y12 inhibitors.
References
- 1. Effects of P2Y12 receptor antagonists beyond platelet inhibition – comparison of ticagrelor with thienopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 3. Comparative Review of Oral P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Ideal P2Y12 Inhibitor in Acute Coronary Syndrome: A Review and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist. | Sigma-Aldrich [merckmillipore.com]
- 9. Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Identification of a New Morpholine Scaffold as a P2Y12 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 12. upm-inc.com [upm-inc.com]
- 13. profil.com [profil.com]
- 14. Efficacy and Safety of Novel Oral P2Y12 Receptor Inhibitors in Patients With ST-Segment Elevation Myocardial Infarction Undergoing PCI: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Scaffolds for Kinase Inhibitor Design: Moving Beyond Thieno[3,2-c]pyridine
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. The thieno[3,2-c]pyridine scaffold has served as a valuable starting point for the development of numerous kinase inhibitors. However, the exploration of alternative heterocyclic systems is crucial for expanding the chemical space and overcoming challenges such as acquired resistance and off-target effects. This guide provides an objective comparison of the performance of several alternative scaffolds to thieno[3,2-c]pyridine in kinase inhibitor design, supported by experimental data.
This guide will focus on a selection of promising alternative scaffolds, including quinazoline, pyrimidine, pyrazole, and isomers of the thienopyrimidine system, specifically thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine. We will present a comparative analysis of their efficacy against key kinase targets, detail the experimental protocols for the cited assays, and provide visualizations of relevant biological pathways and experimental workflows.
Data Presentation: A Head-to-Head Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the in vitro potency (IC50 values) of exemplary kinase inhibitors based on different heterocyclic scaffolds. Lower IC50 values indicate greater potency. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a well-established target in oncology.
| Scaffold | Compound | Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Quinazoline | Erlotinib | EGFR (WT) | ~2 | ~5 (PC-9, EGFR del19) | [1] |
| EGFR (T790M) | ~200 | >5000 (H1975, L858R/T790M) | [1] | ||
| Pyrimidine | Osimertinib | EGFR (WT) | ~15 | ~10 (PC-9, EGFR del19) | [1] |
| EGFR (T790M) | ~1 | ~15 (H1975, L858R/T790M) | [1] | ||
| Thieno[2,3-d]pyrimidine | Compound 4f | EGFR (WT) | 3.62 | - | [2] |
| EGFR (L858R/T790M) | 2.17 | - | [2] | ||
| EGFR (L858R/T790M/C797S) | 2.81 | - | [2] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Scaffold | Compound | Target | Biochemical IC50 (µM) | Reference |
| Quinazoline | Compound 27 | VEGFR-2 | 0.016 | [3] |
| Thieno[2,3-d]pyrimidine | Compound 17f | VEGFR-2 | 0.23 | [4] |
| Quinazoline | Sorafenib (Reference) | VEGFR-2 | 0.021 | [3] |
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.
| Scaffold | Compound | Target | Biochemical IC50 (nM) | Reference |
| Pyrazole | Ruxolitinib | JAK1 | ~3 | [5] |
| JAK2 | ~3 | [5] | ||
| JAK3 | ~430 | [5] | ||
| Thieno[3,2-d]pyrimidine | Compound 9a | JAK3 | 1.9 | [6] |
| Thieno[3,2-d]pyrimidine | Compound 9g | JAK3 | 1.8 | [6] |
| Thieno[3,2-d]pyrimidine | Compound 46 | JAK1 | 22 | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are general protocols for key assays cited in this guide.
In Vitro Kinase Assay (General Protocol)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
1. Reagent Preparation:
-
Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), a divalent cation (e.g., 10 mM MgCl2), a chelating agent (e.g., 1 mM EGTA), and a non-ionic surfactant (e.g., 0.01% Brij-35).[8]
-
Kinase and Substrate: Dilute the purified kinase and its specific substrate to their final desired concentrations in the kinase buffer.[8]
-
ATP Solution: Prepare a stock solution of ATP. For IC50 determination, the ATP concentration is often kept at or near the Michaelis-Menten constant (Km) for the specific kinase.[9]
-
Test Compound: Prepare a serial dilution of the test inhibitor in a suitable solvent, typically dimethyl sulfoxide (DMSO).[8]
2. Assay Procedure:
-
Add the kinase, substrate, and serially diluted inhibitor to the wells of a microplate (e.g., 96- or 384-well).[8]
-
Initiate the kinase reaction by adding ATP.[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[8]
-
Stop the reaction by adding a stop solution, which often contains a high concentration of a chelating agent like EDTA.[8]
3. Detection and Data Analysis:
-
The method of detection depends on the assay format. Common methods include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[10][11]
-
Luminescence-based assays: Quantify the amount of ATP remaining or ADP produced (e.g., ADP-Glo™, Kinase-Glo®).[9][12]
-
Fluorescence-based assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., TR-FRET).[12]
-
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8][9]
Cell Viability Assay (MTT Assay Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[13]
2. MTT Incubation and Solubilization:
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[14]
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[14]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
3. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Diagrams illustrating key concepts and workflows are provided below using the Graphviz (DOT language).
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Bromo-4-chlorothieno[3,2-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Bromo-4-chlorothieno[3,2-c]pyridine and other dihalogenated heterocycles in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The ability to selectively functionalize halogenated heterocyclic scaffolds is of paramount importance in the synthesis of novel pharmaceutical agents and functional materials.
While specific experimental data for this compound in these reactions is not extensively documented in publicly available literature, this guide draws upon established principles of reactivity for dihalogenated systems and presents comparative data from closely related heterocycles to predict its behavior and inform synthetic strategy.
Predicted Reactivity Profile of this compound
The structure of this compound features two distinct halogen atoms attached to a fused heterocyclic system. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl. This trend is governed by the bond dissociation energies, with the weaker C-Br bond being more susceptible to oxidative addition to the palladium catalyst than the stronger C-Cl bond.
Therefore, it is predicted that this compound will undergo selective functionalization at the C3 position (bearing the bromine atom) under standard cross-coupling conditions, leaving the C4-chloro position intact for potential subsequent transformations.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Based on the differential reactivity of C-Br and C-Cl bonds, this compound is expected to selectively couple with boronic acids at the C3 position.
Table 1: Comparison of Suzuki-Miyaura Coupling of Dihalogenated Heterocycles
| Heterocycle | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | Good to High | Predicted |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~70-80 | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 74 (at C4) | [2] |
| 4,7-Dibromo[1][3][4]selenadiazolo[3,4-c]pyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/EtOH/H₂O | 90 | 24 | 72 (mono-arylated) | [5] |
Note: The data for this compound is a prediction based on the reactivity of similar substrates. The yield is expected to be comparable to other bromo-chloro heterocycles where selective C-Br coupling occurs.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, selective reaction at the C-Br bond of this compound is anticipated.
Table 2: Comparison of Sonogashira Coupling of Dihalogenated Heterocycles
| Heterocycle | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | Good to High | Predicted |
| 1-Bromo-4-chlorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 4 | >95 | [1] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | THF/Et₃N | RT | 16 | 93 | [6] | |
| 3-Bromo-1,2-dione | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Reflux | 1 | up to 93 | [7] |
Note: The predicted high yield for this compound is based on the high efficiency of Sonogashira couplings for bromo-substituted aromatics.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds. The selective amination at the C3-Br position of this compound is the expected outcome.
Table 3: Comparison of Buchwald-Hartwig Amination of Dihalogenated Heterocycles
| Heterocycle | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (Predicted) | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | Good | Predicted |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [6] |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | THF | 65 | 16 | 40 | [8] |
Note: The predicted yield for this compound is based on typical yields for Buchwald-Hartwig reactions of bromopyridines.
Experimental Protocols
Detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are provided below as general guidelines. These may require optimization for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the dihalogenated heterocycle (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., Na₂CO₃, 2.0 mmol).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
General Protocol for Sonogashira Coupling
-
To a flame-dried Schlenk tube under an inert atmosphere, add the dihalogenated heterocycle (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Add an anhydrous solvent (e.g., THF) and a base (e.g., Et₃N, 2.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 65 °C) for the required time.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, perform an aqueous workup and extract the product.
-
Purify the product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a Schlenk tube, add the dihalogenated heterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate the tube and backfill with an inert gas.
-
Add an anhydrous solvent (e.g., Toluene).
-
Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflows for the discussed cross-coupling reactions.
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
Caption: Generalized workflow for the Sonogashira coupling.
Caption: Generalized workflow for the Buchwald-Hartwig amination.
Conclusion
This compound is a promising building block for the synthesis of complex heterocyclic molecules. Based on established reactivity principles, it is predicted to undergo selective palladium-catalyzed cross-coupling reactions at the more labile C-Br bond. This allows for a modular approach to the synthesis of 3-substituted-4-chlorothieno[3,2-c]pyridines, which can be valuable intermediates in drug discovery and materials science. Further experimental validation is necessary to confirm the predicted reactivity and optimize reaction conditions for specific applications. This guide serves as a foundational resource for researchers to design synthetic routes utilizing this versatile dihalogenated heterocycle.
References
- 1. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 2. The thienopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. vepub.com [vepub.com]
- 5. scilit.com [scilit.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. kbfi.ee [kbfi.ee]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Thieno[3,2-c]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, thieno[3,2-c]pyridine derivatives have emerged as a promising scaffold, particularly in the realm of oncology. The strategic precursor, 3-Bromo-4-chlorothieno[3,2-c]pyridine, serves as a versatile building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comparative analysis of the biological activities of thieno[3,2-c]pyridine derivatives and their closely related isomers, supported by experimental data and detailed protocols to aid in the advancement of drug discovery efforts.
The thienopyridine core, a fusion of thiophene and pyridine rings, is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities. These include anti-inflammatory, kinase inhibitory, anticancer, and antimicrobial properties. The specific isomer, thieno[3,2-c]pyridine, is of particular interest for its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment. The presence of bromine and chlorine atoms on the this compound scaffold offers reactive handles for synthetic chemists to introduce various substituents, allowing for the fine-tuning of biological activity through techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions[1].
Comparative Biological Activity of Thienopyridine Derivatives
While specific biological data for derivatives of this compound are not extensively available in the public domain, studies on closely related thieno[2,3-c]pyridine and thieno[2,3-d]pyrimidine derivatives provide valuable insights into the potential of this chemical class. The following tables summarize the in vitro anticancer activity of representative compounds from these series against various cancer cell lines.
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | Thieno[2,3-c]pyridine | HSC3 (Head and Neck) | 14.5 | [2] |
| RKO (Colorectal) | 24.4 | [2] | ||
| 6i | Thieno[2,3-c]pyridine | HSC3 (Head and Neck) | 10.8 | [2] |
| T47D (Breast) | 11.7 | [2] | ||
| RKO (Colorectal) | 12.4 | [2] | ||
| MCF7 (Breast) | 16.4 | [2] | ||
| Compound 9 | Thieno[2,3-d]pyrimidine | MCF7 (Breast) | 27.83 | [3] |
| Compound 12 | Thieno[2,3-d]pyrimidine | MCF7 (Breast) | 29.22 | [3] |
| Compound 13 | Thieno[2,3-d]pyrimidine | MCF7 (Breast) | 22.52 | [3] |
| Compound 14 | Thieno[2,3-d]pyrimidine | MCF7 (Breast) | 22.12 | [3] |
| Doxorubicin (Reference) | - | MCF7 (Breast) | 30.40 | [3] |
Table 1: In Vitro Anticancer Activity of Thieno[2,3-c]pyridine and Thieno[2,3-d]pyrimidine Derivatives.
The data indicate that thieno[2,3-c]pyridine derivatives, such as compounds 6a and 6i , exhibit potent, broad-spectrum anticancer activity across various cell lines[2]. Notably, compound 6i demonstrated significant inhibitory effects against head and neck, breast, and colorectal cancer cells[2]. Similarly, several thieno[2,3-d]pyrimidine derivatives showed superior or comparable activity to the standard chemotherapeutic drug, Doxorubicin, against the MCF7 breast cancer cell line[3]. These findings underscore the therapeutic potential of the broader thienopyridine scaffold as a source of novel anticancer agents. The mechanism of action for some of these compounds has been linked to the inhibition of heat shock protein 90 (Hsp90), a molecular chaperone that plays a crucial role in the stability and function of many oncoproteins[2].
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Anticancer Screening: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cancer cells (MCF7, T47D, HSC3, and RKO) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
The cells are then treated with the test compounds at varying concentrations (e.g., 1 µM, 10 µM, and 100 µM) and incubated for an additional 48-72 hours. Cisplatin or Doxorubicin is used as a positive control.
-
Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.[2][4]
Cell Cycle Analysis
To investigate the mechanism of action, the effect of the compounds on the cell cycle can be analyzed using flow cytometry.
Protocol:
-
Cells are seeded and treated with the test compound at its IC50 concentration for 24 hours.
-
The cells are then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
The fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL) for 30 minutes in the dark.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.[2]
Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of thieno[3,2-c]pyridine derivatives, as well as a conceptual signaling pathway that could be targeted by these compounds.
Caption: General workflow for the synthesis and biological evaluation of thieno[3,2-c]pyridine derivatives.
Caption: Conceptual signaling pathway targeted by thienopyridine-based kinase inhibitors.
References
A Comparative Guide to the Structure-Activity Relationship of Thieno[3,2-c]pyridine Analogs and Related Isomers
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine scaffold is a prominent heterocyclic framework in medicinal chemistry, with different isomers demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[3,2-c]pyridine analogs and its closely related, more extensively studied isomers, such as thieno[3,2-b]pyridine and thieno[2,3-b]pyridine. Understanding the impact of the nitrogen and sulfur positioning within the fused ring system is crucial for the rational design of potent and selective therapeutic agents. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.
Comparative Analysis of Biological Activities
The therapeutic potential of thienopyridine derivatives is diverse, ranging from anticancer and anti-inflammatory agents to modulators of central nervous system targets. The specific arrangement of the thiophene and pyridine rings significantly influences the binding modes and overall activity of these compounds.
Thieno[3,2-c]pyridine analogs have been investigated for their anti-thrombotic and platelet aggregation inhibitory properties. These compounds often feature a substituted acetic acid moiety attached to the pyridine nitrogen.
In contrast, thieno[3,2-b]pyridine derivatives have emerged as a versatile scaffold for highly selective kinase inhibitors, targeting enzymes such as Haspin, c-Met, and VEGFR2.[1][2] They have also been explored as negative allosteric modulators (NAMs) of metabotropic glutamate receptor subtype 5 (mGlu5).[3] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, facilitating the development of highly selective inhibitors.[1][4]
Thieno[2,3-b]pyridine derivatives have shown promise as inhibitors of Forkhead Box M1 (FOXM1) and as antiplasmodial agents targeting PfGSK-3.[5][6] Additionally, they have been investigated as potential inhibitors of the hepatitis C virus (HCV).[7]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activities of representative thienopyridine analogs against various biological targets.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-b]pyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| MU1920 | Haspin | < 10 | - | [4] |
| Lead Compound | c-Met | Low nM | Various | [2] |
| Lead Compound | VEGFR2 | Low nM | Various | [2] |
Table 2: mGlu5 Negative Allosteric Modulator Activity of Thieno[3,2-b]pyridine Analogs[3]
| Compound ID | hmGlu5 IC50 (nM) |
| 19aB | 61 |
| 19aD | 22 |
| 19fA | 192 |
Table 3: Anticancer and Antiplasmodial Activity of Thieno[2,3-b]pyridine Analogs
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| FDI-6 derivative | FOXM1 Inhibition | - | [5] |
| Compound 1 | P. falciparum | - | [6] |
| Compound 4h | P. falciparum | - | [6] |
Table 4: Anti-HCV Activity of Thieno[2,3-b]pyridine Analogs
| Compound ID | EC50 (µM) | SI |
| 12c | 3.3 | >30.3 |
| 12b | 3.5 | >28.6 |
| 10l | 3.9 | >25.6 |
| 12o | 4.5 | >22.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are protocols for key experiments cited in the evaluation of thienopyridine analogs.
Kinase Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant kinase and a suitable substrate (e.g., a peptide or protein) are diluted in a kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Preparation : Thienopyridine analogs are serially diluted in DMSO to create a range of concentrations.
-
Reaction Initiation : The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-33P]ATP) to the mixture of enzyme, substrate, and test compound.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence can be used.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT Assay)
-
Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the thienopyridine analogs and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
HCV Replicon Assay
-
Cell Seeding : Huh7 cells harboring an HCV replicon (e.g., expressing luciferase) are seeded in 96-well plates.
-
Compound Treatment : The cells are treated with serial dilutions of the thienopyridine analogs.
-
Incubation : The plates are incubated for a period that allows for HCV replication (e.g., 72 hours).
-
Luciferase Assay : A luciferase substrate is added to the wells, and the resulting luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.
-
Cytotoxicity Assay : A parallel assay (e.g., MTT or CellTiter-Glo) is performed to assess the cytotoxicity of the compounds on the host cells.
-
Data Analysis : The EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) are calculated. The selectivity index (SI) is determined as the ratio of CC50 to EC50.
Visualizations
The following diagrams illustrate key concepts related to the SAR of thienopyridine analogs.
Caption: General experimental workflow for SAR studies of thienopyridine analogs.
Caption: Logical relationship between thienopyridine isomers and their primary biological targets.
Caption: Signaling pathway of kinase inhibition by thieno[3,2-b]pyridine analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor guided 3D-QSAR analysis of thieno[2,3-b]pyridine-5- carbonitrile inhibitors of protein kinase C theta (PKC-θ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships study of novel thieno[2,3-b]pyridine analogues as hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Kinase Inhibitors Derived from 3-Bromo-4-chlorothieno[3,2-c]pyridine and Related Scaffolds
This guide provides a comparative analysis of kinase inhibitors synthesized from the 3-Bromo-4-chlorothieno[3,2-c]pyridine scaffold and its close chemical relatives. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at their in vitro and in vivo performance against established alternatives.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for kinase inhibitors derived from thieno[3,2-c]pyridine and related scaffolds, comparing their efficacy with commercially available drugs targeting the same kinases.
Table 1.1: In Vitro Efficacy of Thieno[3,2-c]pyridine Derivatives and Comparators
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay IC50 (µM) | Reference |
| 14g | Thieno[3,2-c]pyridin-4-amine | BTK | 12.8 | - | - | [1] |
| 13b | Thieno[3,2-c]pyridin-4-amine | BTK | 11.8 | - | - | [2] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 0.5 | B-cell line | 0.011 | [3] |
| 16b | Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 3.1 | SH-SY5Y | No cytotoxicity up to 50 µM | [4][5] |
| 54 | Thieno[3,2-c]pyrazol-3-amine | GSK-3β | 3.4 | - | - | [6] |
| Tideglusib | Thiadiazolidinone | GSK-3β | - | Neuroblastoma | Hinders proliferation | [7][8] |
| Cabozantinib | Quinoline-carboxamide | c-Met / VEGFR2 | 1.3 / 0.035 | TT (MTC) | Inhibits proliferation | [9][10] |
Table 1.2: Kinase Selectivity Profile of Lead Compounds
| Compound ID | Primary Target | Off-Target Kinases with Significant Inhibition (>50% at 1µM) | Reference |
| 14g | BTK | EGFR, HER2/ErbB2, HER4/ErbB4, Lck, Yes, Src, Lyn, Fgr | [1] |
| 16b | GSK-3β | CDK5, CK2 | [4] |
| 3a | GSK-3β | CDK1, CDK2, CDK5 | [11] |
| Ibrutinib | BTK | Tec family kinases, EGFR, ErbB2, ErbB4, Jak3 | [3] |
Table 1.3: In Vivo Data Summary
| Compound ID | Model | Dosing | Outcome | Reference |
| 14g | - | - | Profiled for PK properties, but specific data not detailed in the abstract. | [1] |
| 54 | AlCl3-induced zebrafish AD model | - | Significantly ameliorated dyskinesia. | [6] |
| Ibrutinib | Burkitt lymphoma xenograft (NSG mice) | - | Significantly prolonged survival (median 32 days vs 24 days for control). | [12][13][14] |
| Tideglusib | TDP-43 transgenic mice | Chronic oral | Reduced TDP-43 phosphorylation in the spinal cord. | [7] |
| Tideglusib | Neuroblastoma xenograft | - | Potently inhibited tumor growth and progression. | [8][15] |
| Cabozantinib | Medullary Thyroid Carcinoma (MTC) xenograft | Oral | Dose-dependent tumor growth inhibition. | [9] |
| Cabozantinib | Hepatocellular Carcinoma xenograft | 30 mg/kg, daily | Significant inhibition of tumor growth and metastasis. | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a general procedure for determining the IC50 values of kinase inhibitors.
-
Reagent Preparation :
-
Prepare 1X enzymatic buffer by diluting a 5X stock solution with distilled water. Supplement with necessary cofactors for the specific kinase.
-
Dilute the kinase, biotinylated substrate peptide, and ATP to their final desired concentrations in the supplemented 1X enzymatic buffer.
-
Prepare the detection solution by diluting Europium cryptate-labeled anti-phospho-antibody and XL665-conjugated streptavidin (SA-XL665) in the detection buffer, which contains EDTA to stop the enzymatic reaction.
-
-
Enzymatic Reaction :
-
In a 384-well low-volume plate, add 0.5 µL of the test compound (dissolved in DMSO) to the appropriate wells.
-
Add 5.5 µL of the diluted enzyme solution and incubate for 15 minutes at room temperature.
-
Add 2 µL of the biotinylated substrate solution.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution.
-
Seal the plate and incubate for 10 to 60 minutes at room temperature, depending on the kinase's activity.
-
-
Detection :
-
Stop the reaction by adding 10 µL of the premixed detection solution.
-
Seal the plate and incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Remove the plate seal and read the fluorescence on an HTRF-compatible reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (FRET signal).
-
-
Data Analysis :
-
Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a kinase inhibitor in a subcutaneous xenograft mouse model.
-
Animal and Cell Line Preparation :
-
Use immunocompromised mice (e.g., athymic nude or NSG mice), allowing them to acclimatize for at least one week.
-
Culture human cancer cells in appropriate media until they are in the logarithmic growth phase.
-
Harvest the cells, wash with sterile PBS, and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture of media and Matrigel) at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
-
Tumor Inoculation :
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Treatment and Monitoring :
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection) according to the planned dosing schedule.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice regularly as an indicator of treatment toxicity.
-
-
Endpoint and Analysis :
-
Terminate the study when tumors in the control group reach a maximum allowed size or when significant tumor regression is observed in the treatment groups.
-
Euthanize the mice and harvest the tumors and other relevant organs for further analyses, such as histopathology, Western blotting, or RNA sequencing, to assess target modulation and pharmacodynamic effects.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by the described inhibitors and a typical experimental workflow.
Signaling Pathways
References
- 1. Discovery of thieno[3,2-c]pyridin-4-amines as novel Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth | Scilit [scilit.com]
- 11. Design, synthesis and biological evaluation of thieno[3,2-c]pyrazol-urea derivatives as potent glycogen synthase kinase 3β inhibitors based on the DFG-out conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. | Roth Lab [rothlab.weill.cornell.edu]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Assessing the Selectivity of Kinase Inhibitors Based on the Thieno[3,2-c]pyridine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-c]pyridine scaffold has emerged as a promising framework in the design of selective kinase inhibitors, offering a unique structural motif for targeting the ATP-binding site of various kinases. This guide provides a comparative analysis of the selectivity of kinase inhibitors based on the thieno[3,2-c]pyridine and related thienopyridine scaffolds, with a focus on their primary targets, including Haspin, Protein Kinase C theta (PKC-θ), and Cancer Osaka Thyroid (COT) kinase. We present available quantitative data, detailed experimental protocols for assessing selectivity, and a comparison with alternative inhibitors targeting the same signaling pathways.
Data Presentation: Comparative Selectivity of Thienopyridine-Based Inhibitors and Alternatives
The following tables summarize the inhibitory activity and selectivity of key thienopyridine-based kinase inhibitors and their alternatives. Due to the limited public availability of full kinome scan datasets, the data presented here is based on published IC50 and Ki values and selectivity information from targeted panels.
Table 1: Selectivity Profile of Thieno[3,2-b]pyridine-Based Haspin Inhibitors
| Compound | Primary Target | IC50 (nM) vs Haspin | Key Off-Targets (Inhibition > 80% @ 1µM) | Kinase Panel Size | Reference |
| MU1920 | Haspin | 8 | DYRK1A, DYRK1B | 413 | [1][2] |
| CHR-6494 (Alternative) | Haspin | 2 | Not specified in detail, but noted to be selective over 27 other kinases. | >27 | [3][4] |
Note: The full kinome scan data for MU1920 was performed by Eurofins but the complete dataset is not publicly available. The off-targets listed are those with significant inhibition noted in the publication.
Table 2: Selectivity Profile of Thienopyridine-Based PKC-θ and COT Inhibitors and Alternatives
| Compound | Scaffold | Primary Target | IC50/Ki (nM) | Selectivity Notes | Reference |
| Thieno[2,3-b]pyridine Cpd. 16 | Thieno[2,3-b]pyridine | PKC-θ | 16 (IC50) | >300-fold selective over LYN and other SRC family kinases. | [5] |
| Sotrastaurin (Alternative) | Staurosporine analog | PKC-θ | 0.22 (Ki) | Pan-PKC inhibitor with high affinity for α, β, δ, ε, η isoforms. | [6][7] |
| CC-90005 (Alternative) | Pyrimidine | PKC-θ | 8 (IC50) | >550-fold selective over PKC-δ. | [8] |
| Abbott Cpd. 17 | Thieno[2,3-c]pyridine | COT (MAP3K8) | - (Potent inhibitor) | Also inhibits NEK4. | [9] |
Note: Comprehensive kinome-wide selectivity data for many of these compounds is not publicly available. The selectivity notes are based on the information provided in the cited literature.
Experimental Protocols
1. KINOMEscan™ Selectivity Profiling (Eurofins DiscoverX)
This method is a competition-based binding assay used to quantify the interaction of a test compound with a large panel of kinases.
-
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
General Protocol:
-
Kinases are tagged with a unique DNA identifier.
-
An immobilized ligand that binds to the active site of the kinases is prepared on a solid support.
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (e.g., 1 µM) or in a dose-response format.
-
After incubation, unbound components are washed away.
-
The amount of kinase bound to the solid support is quantified by qPCR.
-
The results are typically reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates stronger binding of the test compound.
-
For dose-response experiments, the dissociation constant (Kd) can be calculated.[10][11]
-
2. In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: The transfer of a phosphate group from ATP to a substrate by a kinase is measured in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
The test compound is added to the reaction mixture at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting on a phosphocellulose membrane followed by washing).
-
The amount of incorporated radioactivity in the substrate is measured using a scintillation counter or a phosphorimager.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[6]
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the target kinases are involved.
Caption: Haspin kinase signaling pathway in mitosis.
Caption: Simplified PKC-θ signaling pathway in T-cell activation.
Caption: Simplified COT (MAP3K8) signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for assessing the selectivity of kinase inhibitors.
Caption: General workflow for assessing kinase inhibitor selectivity.
Conclusion
The thieno[3,2-c]pyridine scaffold and its isomers represent a valuable starting point for the development of potent and selective kinase inhibitors. As demonstrated by the Haspin inhibitor MU1920, high selectivity can be achieved with this chemotype.[1][2] However, a comprehensive understanding of the kinome-wide selectivity is crucial for advancing these compounds into clinical development. While public access to complete kinome scan datasets remains limited, the available data suggests that careful chemical modifications of the thienopyridine core can lead to highly selective inhibitors. For a thorough assessment, it is imperative to perform broad kinase panel screening, such as the KINOMEscan™ assay, for any lead compounds. This guide provides a framework for comparing the selectivity of novel thieno[3,2-c]pyridine-based inhibitors against existing alternatives and highlights the key experimental approaches for their evaluation.
References
- 1. Development of a Potent, Specific CDK8 Kinase Inhibitor Which Phenocopies CDK8/19 Knockout Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic Analysis of Substituted Thieno[3,2-c]pyridines: A Comparative Guide to 1H and 13C NMR Data
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This guide provides a comparative analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted thieno[3,2-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry.
This document summarizes key quantitative NMR data in structured tables for straightforward comparison, details the experimental protocols for data acquisition, and includes visualizations to aid in understanding the molecular structures and analytical workflows.
Comparative NMR Data of Substituted Thieno[3,2-c]pyridines
The following tables present the 1H and 13C NMR chemical shifts (δ) for a series of 3-aryl-4-(cyclic amino)thieno[3,2-c]pyridine derivatives. These compounds were synthesized from a common intermediate, 3-bromo-4-chlorothieno[3,2-c]pyridine, by sequential nucleophilic substitution with cyclic amines followed by a Suzuki coupling reaction with various boronic acids.[1] This systematic variation in substituents allows for a clear comparison of their effects on the NMR spectra.
¹H NMR Data (in ppm)
| Compound | Ar-H (m) | H-2 (s) | H-6 (d) | H-7 (d) | Cyclic Amine-H (m) |
| Parent | - | 7.58 | 8.20 | 7.45 | - |
| 3a | 7.35-7.50 | 7.65 | 8.22 | 7.48 | 3.30-3.80 |
| 3b | 7.40-7.55 | 7.68 | 8.25 | 7.50 | 3.35-3.85 |
| 3c | 7.30-7.45 | 7.62 | 8.18 | 7.42 | 3.25-3.75 |
Note: 'm' denotes multiplet, 's' denotes singlet, and 'd' denotes doublet.
¹³C NMR Data (in ppm)
| Compound | C2 | C3 | C3a | C4 | C6 | C7 | C7a | Ar-C | Cyclic Amine-C |
| Parent | 122.5 | 128.0 | 130.2 | 145.1 | 148.9 | 118.6 | 152.3 | - | - |
| 3a | 123.1 | 135.2 | 130.5 | 150.2 | 149.1 | 118.9 | 152.8 | 128.5, 129.8, 137.5 | 50.1, 25.4 |
| 3b | 123.3 | 135.5 | 130.6 | 150.4 | 149.3 | 119.1 | 153.0 | 128.8, 130.1, 137.8 | 50.5, 25.8 |
| 3c | 122.9 | 134.9 | 130.3 | 149.9 | 148.8 | 118.7 | 152.5 | 128.2, 129.5, 137.2 | 49.8, 25.1 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis and NMR characterization of substituted thieno[3,2-c]pyridines.
General Synthesis of 3-Aryl-4-(cyclic amino)thieno[3,2-c]pyridines
The synthesis is typically initiated with this compound.[2][3][4][5][6]
-
Nucleophilic Substitution: this compound is reacted with a cyclic amine (e.g., piperidine, morpholine, or pyrrolidine) in a suitable solvent such as ethanol or DMF, often in the presence of a base like triethylamine, and heated to reflux.[1]
-
Suzuki Coupling: The resulting 3-bromo-4-(cyclic amino)thieno[3,2-c]pyridine is then subjected to a Suzuki coupling reaction with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent system like toluene/ethanol/water. The reaction mixture is typically heated under an inert atmosphere.[1]
-
Purification: The final products are purified using column chromatography on silica gel.
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[7]
-
Sample Preparation: Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Reporting: Chemical shifts are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Visualizing the Thieno[3,2-c]pyridine Core and Analytical Workflow
To aid in the interpretation of the NMR data, the fundamental structure of the thieno[3,2-c]pyridine ring system with standard numbering is provided below. Additionally, a logical workflow for the spectroscopic analysis is presented.
Caption: Numbering of the thieno[3,2-c]pyridine core.
Caption: Workflow of synthesis and spectroscopic analysis.
References
Interpreting Mass Spectrometry Fragmentation Patterns of Thieno[3,2-c]pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of thieno[3,2-c]pyridine derivatives. Understanding these patterns is crucial for the structural elucidation and identification of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry. This document presents experimental data, detailed protocols, and visual representations of fragmentation pathways and experimental workflows to aid in the interpretation of mass spectra.
Comparative Fragmentation Data
The following table summarizes the key fragmentation data obtained from the electron ionization mass spectrometry (EI-MS) of 3-aminothieno[2,3-c]pyridine and its N-acetyl derivative. While the core is a thieno[2,3-c]pyridine, the fragmentation patterns observed provide valuable insights that can be extrapolated to the isomeric thieno[3,2-c]pyridine system due to the similarity of the fused ring structure. The data is sourced from a detailed study on the mass spectral fragmentation of aminothienopyridines.[1]
| Compound | Molecular Ion (M+) (m/z) | Key Fragment Ions (m/z) and their Relative Abundance (%) | Proposed Neutral Loss |
| 3-Aminothieno[2,3-c]pyridine | 150 (100%) | 149 (7%), 123 (6%), 122 (10%), 105 (11%), 45 (7%) | H, HCN, H + HCN, CHS, - |
| 3-Acetylaminothieno[2,3-c]pyridine | 192 (28%) | 150 (100%), 149 (10%), 123 (6%), 122 (13%), 105 (5%), 45 (18%), 43 (6%) | CH₂CO (Ketene), H + CH₂CO, HCN + CH₂CO, H + HCN + CH₂CO, CHS + CH₂CO, -, CH₃CO⁺ |
Data extracted from the Journal of Heterocyclic Chemistry.[1]
A key observation is that the acetylamino derivative readily loses a ketene molecule (CH₂=C=O) to yield the molecular ion of the corresponding amine (m/z 150), which then becomes the base peak.[1] This initial loss is a dominant fragmentation pathway for N-acylated amines. Subsequently, the fragmentation of the thienopyridine core involves the loss of hydrogen radicals and hydrogen cyanide (HCN), as well as fragmentation of the thiophene ring, leading to the loss of a thioformyl radical (CHS).[1]
Experimental Protocols
The following is a representative experimental protocol for acquiring electron ionization mass spectra of thienopyridine derivatives, based on methodologies described in the literature.[1]
Instrumentation:
-
A double-focusing mass spectrometer is typically used, such as the AEI MS-902.[1]
Sample Introduction:
-
Samples are introduced via a direct insertion probe.
-
The ion source temperature is maintained at a range of 110-180°C, depending on the volatility of the compound.[1]
Ionization:
-
Ionization Mode: Electron Ionization (EI).[1]
-
Electron Energy: 70 eV.[1] This is a standard energy for EI-MS, which ensures reproducible fragmentation patterns and allows for comparison with spectral libraries.
Data Acquisition:
-
Mass spectra are recorded over a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 38-300).
-
Data for all peaks with a relative intensity greater than 5% are typically reported.[1]
Visualizing Fragmentation and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate a key fragmentation pathway and a typical experimental workflow.
Caption: Fragmentation of 3-Acetylaminothieno[2,3-c]pyridine.
Caption: EI-MS Experimental Workflow.
References
Safety Operating Guide
Prudent Disposal of 3-Bromo-4-chlorothieno[3,2-c]pyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of 3-Bromo-4-chlorothieno[3,2-c]pyridine based on available safety information for similar chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to review the actual SDS for any purchased product.
The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this halogenated heterocyclic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Quantitative Data Summary
Due to the absence of a specific SDS, a complete hazard profile is unavailable. The table below summarizes available information and general data for structurally related compounds.
| Parameter | Value/Information | Source/Analogy |
| CAS Number | 29064-82-2 | ChemScene[1] |
| Molecular Formula | C₇H₃BrClNS | ChemScene[1] |
| Molecular Weight | 248.53 | ChemScene[1] |
| Physical Form | Solid (Assumed) | General for similar compounds |
| GHS Hazard Class (Analog) | Flammable Liquid: Cat. 3 (H226), Acute Toxicity-Oral: Cat. 4 (H302), Skin Corrosion/Irritation: Cat. 2 (H315), Serious Eye Damage/Irritation: Cat. 2 (H319), Specific target organ toxicity (single exposure): Cat. 3 (H335) | Based on 3-Bromopyridine[2] |
| Storage | Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and strong acids. Keep container tightly closed. | General for pyridine derivatives[2][3] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Waste Characterization: Classify this compound waste as a halogenated organic waste.
-
Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams. Use a dedicated, properly labeled waste container.
2. Containerization:
-
Primary Container: Use a chemically resistant container (e.g., glass or polyethylene) that can be securely sealed.
-
Labeling: Clearly label the waste container with "Halogenated Organic Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant, as indicated for analogous compounds).
3. Small Spills and Residue Management:
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).
-
Collection: Carefully collect the absorbed material and contaminated cleaning materials into the designated halogenated waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
4. Bulk Disposal:
-
Licensed Disposal: The primary and recommended method for disposal is through a licensed chemical destruction plant or a certified hazardous waste disposal company.
-
Incineration: Controlled incineration with flue gas scrubbing is a common method for the destruction of halogenated organic compounds.[4]
-
Prohibited Disposal: Do not discharge this chemical or its containers to sewer systems, drains, or water bodies.[2][4]
5. Final Steps:
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area until it is collected by a licensed waste management service.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with local and national regulations.
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes safety and environmental protection. Always adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure and consult your EHS department for any questions or concerns.
References
Essential Safety and Operational Guidance for 3-Bromo-4-chlorothieno[3,2-c]pyridine
For Research Use Only. Not for direct human use.
Hazard Identification and Personal Protective Equipment (PPE)
While detailed toxicological data for 3-Bromo-4-chlorothieno[3,2-c]pyridine is limited, its structure, containing bromine, chlorine, and a pyridine ring, suggests potential hazards. Similar compounds, like 3-Bromopyridine, are known to be flammable, harmful if swallowed, and cause skin and eye irritation.[2][3] Therefore, a comprehensive PPE plan is essential to minimize exposure risks.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against potential splashes of the compound or solvents, which could cause serious eye damage.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[1][4] | Prevents skin contact, which may lead to irritation or absorption of the chemical. Ensure gloves are appropriate for the specific solvents being used and check for breakthrough times.[1][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[1] | Minimizes the inhalation of any vapors or aerosols, which could cause respiratory tract irritation. For significant exposures or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[1] |
Operational and Disposal Plans
Safe Handling Protocol
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] All personnel must be trained on the potential hazards and emergency procedures.
-
Engineering Controls : All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in Table 1 before handling the compound.
-
Dispensing : Carefully weigh and dispense the solid compound in the fume hood. Avoid generating dust. For solutions, use appropriate volumetric glassware and transfer liquids carefully to avoid splashes.
-
During Reaction : Keep the fume hood sash at the lowest practical height. Monitor the reaction for any unexpected changes.
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[6] Decontaminate all work surfaces.
Waste Disposal Plan
Proper disposal of chemical waste is crucial to protect personnel and the environment.
-
Segregation : Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Waste Containers : Use designated, clearly labeled, and sealed containers for collecting waste containing this compound.
-
Rinsate : Any solvent used to rinse glassware that was in contact with the compound should be collected as hazardous waste.[1]
-
Disposal : Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3][7] Do not dispose of this chemical down the drain.[8]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. orgsyn.org [orgsyn.org]
- 8. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
